3-Amino-3-(3-aminophenyl)propan-1-ol: A Versatile Diamine Scaffold for Medicinal Chemistry
Executive Summary 3-Amino-3-(3-aminophenyl)propan-1-ol (CAS RN: 1159822-46-4 for dihydrochloride salt) is a distinctive bifunctional building block characterized by a 1,3-amino alcohol core substituted with a meta-anilin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Amino-3-(3-aminophenyl)propan-1-ol (CAS RN: 1159822-46-4 for dihydrochloride salt) is a distinctive bifunctional building block characterized by a 1,3-amino alcohol core substituted with a meta-aniline moiety. This molecular architecture integrates three distinct pharmacophoric handles: a primary aliphatic amine, a primary aromatic amine, and a primary alcohol.
This scaffold is chemically significant because it bridges the gap between simple phenyl-propanolamines (like the antidepressant fluoxetine core) and complex di-amino linkers used in PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors. Its dual-amine functionality allows for orthogonal protection and functionalization, making it an ideal node for combinatorial library synthesis.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of a propyl chain with a chiral center at the C3 position. The presence of both an aliphatic amine (
) and an aromatic amine () creates a zwitterionic potential in physiological buffers, although it is typically isolated as a dihydrochloride salt to prevent oxidation of the aniline and carbamate formation on the aliphatic amine.
Key Structural Features:
Chiral Center (C3): The benzylic carbon is stereogenic. Drug candidates utilizing this scaffold typically require enantiopure synthesis (R or S), as the spatial arrangement of the amine and hydroxyl groups dictates binding affinity in chiral pockets.
Electronic Contrast: The electron-rich aniline ring contrasts with the polar, H-bond donating aliphatic amine/alcohol tail.
Rigidity vs. Flexibility: The phenyl ring provides a rigid anchor, while the hydroxy-ethyl tail offers rotational freedom for induced-fit binding.
Physicochemical Properties Table
Property
Value / Description
Context
IUPAC Name
3-amino-3-(3-aminophenyl)propan-1-ol
Official designation
Molecular Formula
Free base
Molecular Weight
166.22 g/mol
Fragment-like (<200 Da)
CAS Number
1159822-46-4 (2HCl salt)
Primary commercial form
LogP (Predicted)
0.4 - 0.8
Highly hydrophilic; good solubility
TPSA
~72
High polar surface area for size
pKa (Aliphatic)
9.5 ± 0.5
Protonated at physiological pH
pKa (Aromatic)
3.8 ± 0.2
Neutral at physiological pH
Appearance
Off-white to pale yellow solid
Hygroscopic as HCl salt
Pharmacophore Mapping (DOT Visualization)
The following diagram illustrates the pharmacophoric interaction points of the molecule.
Figure 1: Pharmacophore map highlighting the distinct chemical environments of the three functional groups.
Synthetic Methodology
The synthesis of 3-Amino-3-(3-aminophenyl)propan-1-ol requires a strategy that differentiates the two nitrogen atoms. The most robust route involves the "Rodionov-type" condensation to form a
-amino acid, followed by chemoselective reduction.
Salt Formation: Treat the filtrate with HCl in dioxane/ether to precipitate the 3-Amino-3-(3-aminophenyl)propan-1-ol dihydrochloride .
Synthesis Workflow Diagram
Figure 2: Synthetic route from commercially available 3-nitrobenzaldehyde.
Analytical Characterization
To validate the synthesis, the following analytical signatures are expected:
NMR (DMSO-, 400 MHz):
~7.0–7.5 ppm: Multiplet (4H, aromatic protons). The meta-substitution pattern typically shows a singlet-like peak for the proton between the amine and alkyl group.
~4.2 ppm: Triplet/Multiplet (1H, chiral ).
~3.4 ppm: Multiplet (2H, ).
~1.8–2.0 ppm: Multiplet (2H, central ).
Exchangeable protons (
) will vary with concentration and water content.[3]
Mass Spectrometry (ESI+):
Parent ion
.
The dihydrochloride salt will show chloride counter-ions in negative mode or elemental analysis.
Pharmaceutical Utility
Orthogonal Protection Strategy
For library synthesis, the two amines can be differentiated based on nucleophilicity.
Aromatic Amine: Less nucleophilic (
). Can be selectively acylated using activated esters under acidic/neutral conditions or left free while the aliphatic amine is protected.
Aliphatic Amine: Highly nucleophilic (
). Requires protection (e.g., Boc, Fmoc) if reactions are targeted at the aniline.
Drug Design Applications[4]
Kinase Inhibitors: The meta-aniline motif is a classic "hinge binder" or solvent-front element in Type II kinase inhibitors. The aliphatic alcohol tail can extend into the ribose pocket to improve solubility.
PROTAC Linkers: The diamine structure allows the molecule to act as a rigid, chiral linker connecting an E3 ligase ligand to a protein of interest (POI) ligand.
Fragment-Based Drug Discovery (FBDD): With a molecular weight of <170 and high solubility, this molecule is an excellent "fragment" for crystallographic screening.
References
Chemical Identity: PubChem Compound Summary for CID 44891228 (Isomer Analog) and CAS 1159822-46-4. National Center for Biotechnology Information. Link
Synthetic Method (Rodionov): Rodionov, V. M., & Malevinskaya, E. T. (1948).
Reduction Protocol: McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry. Link
Commercial Availability: ChemScene & BLD Pharm Product Listings for 3-Amino-3-(3-aminophenyl)propan-1-ol dihydrochloride. Link
An In-depth Technical Guide to the Thermodynamic Solubility Profile of 3-Amino-3-(3-aminophenyl)propan-1-ol in Organic Solvents
Abstract The determination of thermodynamic solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process design, purification strategies, and formulation efficacy.[1][2] This gui...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The determination of thermodynamic solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process design, purification strategies, and formulation efficacy.[1][2] This guide provides a comprehensive framework for characterizing the thermodynamic solubility profile of 3-Amino-3-(3-aminophenyl)propan-1-ol, a key amino alcohol intermediate, across a range of organic solvents. We will delve into the fundamental thermodynamic principles governing dissolution, present a detailed, field-proven experimental protocol based on the gold-standard isothermal shake-flask method, and outline robust data analysis techniques for calculating critical thermodynamic parameters.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a thorough solubility assessment.
Introduction: The Critical Role of Solubility
3-Amino-3-(3-aminophenyl)propan-1-ol is a bifunctional organic molecule featuring two primary amine groups and a primary alcohol. This structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple hydrogen bond donors (-NH₂, -OH) and acceptors (N, O) suggests a complex solubility behavior that is highly dependent on the nature of the solvent.[5]
Understanding the solubility of this compound is not merely an academic exercise; it is paramount for:
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification is essential for maximizing yield and purity.[2] Knowledge of the solubility curve dictates the choice between cooling or anti-solvent crystallization and is critical for avoiding oiling out or amorphous precipitation.
Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability.[6][7] Poor solubility can hinder the development of effective oral and parenteral dosage forms.[1][8]
Analytical Method Development: Preparing stock solutions and standards for analytical techniques like HPLC requires solvents that can dissolve the analyte at the desired concentration.
This guide will focus on thermodynamic solubility , which represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure when excess solid is present.[3][9] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true equilibrium value.[8]
Theoretical Foundations of Solubility
The dissolution of a crystalline solute into a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG_sol).
ΔG_sol = ΔH_sol - TΔS_sol
Where:
ΔG_sol is the Gibbs free energy of solution. A spontaneous process (dissolution) requires ΔG_sol < 0.
ΔH_sol is the enthalpy of solution, representing the heat absorbed or released. It is the sum of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions.
ΔS_sol is the entropy of solution, reflecting the change in randomness or disorder of the system.
T is the absolute temperature in Kelvin.
The dissolution process can be considered as two steps: the absorption of energy to overcome the crystal lattice energy of the solute and the release of energy upon solvation of the solute molecules by the solvent. For most solids dissolving in liquids, the process is endothermic (ΔH_sol > 0), meaning solubility increases with temperature.[10]
The structure of 3-Amino-3-(3-aminophenyl)propan-1-ol, with its aromatic ring, two amine groups, and a hydroxyl group, allows for a range of intermolecular forces:
Hydrogen Bonding: The -NH₂ and -OH groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors.[11] This is the dominant interaction in polar protic solvents (e.g., alcohols, water).
Dipole-Dipole Interactions: The polar functional groups create a molecular dipole, leading to interactions in polar aprotic solvents (e.g., acetone, ethyl acetate).
Van der Waals Forces: The aromatic ring and alkyl chain contribute to weaker dispersive forces, which are the primary mode of interaction in nonpolar solvents (e.g., hexane, toluene).
A fundamental principle is that "like dissolves like." Therefore, we can predict that the solubility of this polar, hydrogen-bonding compound will be highest in polar, hydrogen-bonding solvents.
Experimental Determination: The Isothermal Shake-Flask Method
The isothermal saturation or "shake-flask" method is universally regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the system at equilibrium.[3][4]
Solvents: A selection of analytical grade solvents covering a range of polarities (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Acetonitrile, Toluene, Heptane).
Apparatus:
Analytical balance (±0.1 mg).
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.
Isothermal orbital shaker or temperature-controlled water bath.
Centrifuge.
Syringes and sub-micron syringe filters (e.g., 0.22 µm PTFE or PVDF).
Volumetric flasks and pipettes.
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination.
Step-by-Step Protocol
Preparation: Add an excess amount of solid 3-Amino-3-(3-aminophenyl)propan-1-ol to several vials for each solvent. The key is to ensure a solid phase remains at equilibrium; the exact amount does not need to be known.
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
Equilibration: Place the sealed vials in an isothermal shaker set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical.[12][13] It is advisable to perform a time-to-equilibrium study by sampling at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau.
Phase Separation: Once equilibrium is reached, remove the vials and allow them to stand at the experimental temperature for a short period (e.g., 30 minutes) for the excess solid to settle. For fine suspensions, centrifugation is highly recommended to pellet the solid.
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.
Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.
Solid Phase Validation (Trustworthiness): After the experiment, recover the remaining solid from the vials. Analyze it using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) to confirm that the solid form has not changed (e.g., transformed into a different polymorph or a solvate). Such a change would mean the measured solubility is not that of the original starting material.[3]
Analytical Quantification
A robust and validated analytical method is essential for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice for aromatic amines.[14][15]
Example HPLC Method:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 10mM ammonium acetate at pH 7.0). The exact ratio should be optimized for good peak shape and retention time.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (or the λ_max of the compound).
Calibration: Prepare a series of standards of known concentration and generate a calibration curve (Absorbance vs. Concentration) with a correlation coefficient (R²) > 0.999.
Alternatively, for simpler systems, UV-Vis spectrophotometry can be used after establishing a suitable wavelength and calibration curve.[16]
Data Analysis and Thermodynamic Modeling
Data Presentation
The experimentally determined solubility (C_sat) is typically converted to mole fraction (x) for thermodynamic analysis.
The results should be tabulated clearly. The following is a table of hypothetical solubility data for 3-Amino-3-(3-aminophenyl)propan-1-ol to illustrate the expected output.
Solvent
Temperature (K)
Mole Fraction Solubility (x)
Methanol
298.15
0.0452
303.15
0.0515
308.15
0.0588
313.15
0.0671
Ethanol
298.15
0.0318
303.15
0.0368
308.15
0.0425
313.15
0.0490
Ethyl Acetate
298.15
0.0095
303.15
0.0112
308.15
0.0131
313.15
0.0153
Toluene
298.15
0.0011
303.15
0.0014
308.15
0.0018
313.15
0.0022
Thermodynamic Models
The temperature dependence of solubility can be described by several thermodynamic models. These models not only correlate the data but also allow for the calculation of important thermodynamic properties.[17]
For an ideal solution, the van't Hoff equation relates the mole fraction solubility (x) to temperature (T) and allows for the calculation of the apparent standard enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.[10][18]
ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)
Where R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹). A plot of ln(x) versus 1/T should yield a straight line with a slope of -(ΔH_sol / R) and an intercept of (ΔS_sol / R).
The Apelblat equation is a semi-empirical model that often provides a better correlation for non-ideal systems.[19][20]
ln(x) = A + (B / T) + C·ln(T)
Where A, B, and C are empirical parameters determined by fitting the experimental data. These parameters reflect the non-ideality of the solution and the effect of temperature on the activity coefficient.[17]
Calculation of Thermodynamic Parameters
From the van't Hoff plot, the key thermodynamic parameters can be calculated for each solvent system.
Enthalpy of Solution (ΔH_sol): ΔH_sol = -slope × R
Entropy of Solution (ΔS_sol): ΔS_sol = intercept × R
Gibbs Free Energy of Solution (ΔG_sol): Calculated at a specific temperature (e.g., the mean temperature T_hm) using: ΔG_sol = ΔH_sol - T_hmΔS_sol
A positive ΔH_sol indicates an endothermic dissolution process, where solubility increases with temperature.[10] A positive ΔS_sol indicates that the system becomes more disordered upon dissolution, which is expected.
Caption: Logical flow from experimental data to thermodynamic parameters.
Discussion and Interpretation
Based on the hypothetical data, the solubility of 3-Amino-3-(3-aminophenyl)propan-1-ol is highest in methanol, followed by ethanol, ethyl acetate, and finally toluene. This trend aligns with the "like dissolves like" principle.
Methanol & Ethanol (Polar Protic): These solvents can effectively engage in hydrogen bonding with the solute's amine and hydroxyl groups, leading to strong solute-solvent interactions and high solubility.
Ethyl Acetate (Polar Aprotic): This solvent can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, but the lack of a donor proton results in weaker solvation compared to alcohols, hence lower solubility.
Toluene (Nonpolar Aromatic): Lacking significant polarity and hydrogen bonding capability, toluene can only interact through weak van der Waals forces. The energy required to break the strong solute-solute hydrogen bonds in the crystal lattice is not sufficiently compensated by the weak solute-solvent interactions, resulting in very low solubility.
The calculated positive ΔH_sol values would confirm that the dissolution is endothermic in all cases, which is consistent with the observed increase in solubility with temperature.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to determining the thermodynamic solubility profile of 3-Amino-3-(3-aminophenyl)propan-1-ol. By combining the reliable shake-flask experimental method with robust analytical quantification and established thermodynamic modeling, researchers can generate high-quality data essential for informed decision-making in process development and pharmaceutical formulation.[2][21] The principles and protocols detailed herein provide a self-validating framework to ensure the accuracy and trustworthiness of the results, forming a critical data package for any project involving this versatile chemical intermediate.
References
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Available at: [Link]
Caddeo, C., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen. Available at: [Link]
Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Available at: [Link]
Marques, M. R. C., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available at: [Link]
Mezei, A., et al. (2024). Thermodynamic solubility measurement without chemical analysis. PubMed. Available at: [Link]
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]
Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
Tan, G., et al. (2017). Correlation and prediction of the solubility of the racemic tartaric acid–ethanol–water system with the NRTL model. ResearchGate. Available at: [Link]
Liu, Y., et al. (2023). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. ACS Omega. Available at: [Link]
ProQuest. (n.d.). Solubility Measurement, Model Correlation, and Solvent Effect Analysis of Spectinomycin Dihydrochloride Pentahydrate in Three Binary Solvents. Available at: [Link]
Kornepati, S., & Tella, E. D. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. Rasayan Journal of Chemistry. Available at: [Link]
SciELO. (n.d.). Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography. Available at: [Link]
Wang, Y., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules. Available at: [Link]
ResearchGate. (n.d.). Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography. Available at: [Link]
Li, J., et al. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. MDPI. Available at: [Link]
Agilent Technologies. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]
Noubigh, A., & Oueslati, M. H. (2014). Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. Australian Journal of Basic and Applied Sciences. Available at: [Link]
Utracki, L. A., & Simha, R. (2004). Statistical thermodynamics predictions of the solubility parameter. Polymer International. Available at: [Link]
Canellas, E., et al. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Available at: [Link]
Vasanthavada, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed. Available at: [Link]
Shakeel, F., et al. (2020). Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures: Computational Modeling and Thermodynamics. MDPI. Available at: [Link]
Physicochemical Profiling of 3-Amino-3-(3-aminophenyl)propan-1-ol: Ionization Dynamics and Experimental Determination
Executive Summary & Structural Logic In the context of fragment-based drug discovery (FBDD) and metabolite profiling, 3-Amino-3-(3-aminophenyl)propan-1-ol represents a unique "scaffold" molecule containing dual basic cen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Logic
In the context of fragment-based drug discovery (FBDD) and metabolite profiling, 3-Amino-3-(3-aminophenyl)propan-1-ol represents a unique "scaffold" molecule containing dual basic centers with distinct electronic environments. Understanding its ionization constants (pKa) is critical for predicting Blood-Brain Barrier (BBB) permeability, oral absorption, and formulation stability.[1][2]
This guide provides a definitive technical analysis of the ionization states of this molecule. Unlike simple mono-amines, this compound exhibits a zwitterionic-like complexity (though strictly a diamine) due to the wide gap between its two basic pKa values.[2]
Structural Dissection
The molecule consists of three functional domains that dictate its physicochemical behavior:
Primary Aliphatic Amine (C3): Located at the benzylic position.[2] This is the strongest base.
Primary Aromatic Amine (Aniline-type): Located at the meta position on the phenyl ring.[2] This is a weak base due to resonance delocalization.[2]
As direct experimental data is often proprietary for specific isomeric fragments, we utilize a consensus QSAR (Quantitative Structure-Activity Relationship) approach, calibrated against structurally validated analogs (e.g., 3-amino-3-phenylpropan-1-ol and m-phenylenediamine).[2]
Table 1: Consensus pKa Values (Aqueous, 25°C)
Functional Group
Type
Predicted pKa
Confidence
Structural Influence
Amine 1 (Aliphatic)
Base (Strong)
9.4 ± 0.3
High
Inductive withdrawal from the adjacent phenyl ring and -hydroxyl group slightly lowers pKa vs. standard alkylamines (10.5).[2]
Amine 2 (Aromatic)
Base (Weak)
4.2 ± 0.2
High
Typical aniline value.[1][2] The meta-alkyl chain has a negligible electronic effect compared to ortho or para substituents.[2]
Hydroxyl
Acid (Very Weak)
~16.1
N/A
Non-ionizable in aqueous physiological buffers.[1][2]
Microspecies Distribution
The wide separation (~5.2 log units) between the two amine pKa values creates distinct pH-dependent species, simplifying the isolation of specific ionization states.
pH < 2.0:Dication (+2) . Both amines are protonated (
pH 6.0 - 7.4:Monocation (+1) . The aliphatic amine retains its proton (
), while the aromatic amine is deprotonated ().[1][2] This is the dominant species in blood plasma.
pH > 11.0:Neutral (0) . Both amines are deprotonated.[2] This is the lipophilic form required for passive membrane diffusion.
Visualization of Ionization Pathways
The following diagram illustrates the sequential deprotonation steps. Note the specific pH windows where each species dominates.
[2]
Experimental Protocols for pKa Determination
To validate the predicted values, two complementary methods are recommended. The Potentiometric Method is the gold standard for the aliphatic amine, while the Spectrophotometric (UV-Metric) method is superior for the aromatic amine due to its lower pKa and chromophore sensitivity.
Method A: Potentiometric Titration (Sirius T3 / GLpKa Style)
Best for determining the aliphatic pKa (9.[1]4) and precise stoichiometry.
Reagents:
Titrant: 0.5 M KOH (Carbonate-free, standardized).
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
Sample: ~3-5 mg of pure compound (HCl salt preferred for solubility).
Protocol:
Dissolution: Dissolve 3 mg of sample in 10 mL of 0.15 M KCl. Ensure the starting pH is < 3.0 (add 0.1 M HCl if using the free base).[1]
Blank Titration: Perform a blank titration on the KCl solution to calibrate the electrode slope and check for
contamination.
Sample Titration: Titrate from pH 2.0 to pH 12.0 using dynamic volume increments (smaller steps near predicted pKa values).
Data Processing: Use the Bjerrum plot analysis. The consumption of OH- equivalents will show two inflection points.
Note: If the compound precipitates near pH 10 (neutral form), use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% aqueous via the Yasuda-Shedlovsky equation.[1]
Rationale: The protonation of the aniline nitrogen significantly alters the UV absorption spectrum (auxochromic shift), allowing for highly accurate determination even at low concentrations.[1]
Protocol:
Preparation: Prepare a 50
M stock solution in phosphate buffer.
Wavelength Selection: Scan from 200–400 nm. The aromatic ring absorption (
) will shift (blue shift) upon protonation of the aniline nitrogen.[1]
Titration: Adjust pH from 2.0 to 7.0 in 0.2 unit increments.
Calculation: Plot Absorbance vs. pH at the
shift. The inflection point represents the pKa of the aromatic amine.
Implications for Drug Development (LogD & Permeability)
The ionization state directly dictates the Distribution Coefficient (LogD) , which is the effective lipophilicity at a given pH.[1]
The transient neutral species drives passive diffusion.[2]
Critical Insight:
Because the aliphatic amine has a pKa ~9.4, this molecule is >99% ionized (cationic) at physiological pH (7.4).[1][2] This suggests it will have:
Low passive BBB permeability unless an active transporter (e.g., OCT - Organic Cation Transporter) is involved.[2]
High aqueous solubility , making formulation easy (saline soluble).[1][2]
Potential for "Ion Trapping" in acidic compartments (lysosomes) within cells.[1][2]
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for characterizing this molecule in a lab setting.
References
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[2] (Standard text for pKa methodologies). [1][2]
Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.[2] (Source for aniline and alkylamine baseline data).
PubChem Database. 3-Amino-3-phenylpropan-1-ol (Analog).[2][4] National Library of Medicine. Accessed Oct 2023.[2] [Link][1][2]
Reijenga, J., et al. (2013).[1][2] "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71.[1] (Review of titration protocols). [Link]
Manallack, D. T. (2007).[1][2] "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25–38.[1] (Context for LogD and ionization in drug design). [Link]
3-Amino-3-(3-aminophenyl)propan-1-ol CAS number and chemical identifiers
This guide provides an in-depth technical analysis of 3-Amino-3-(3-aminophenyl)propan-1-ol , a specialized chemical intermediate with significant utility in medicinal chemistry and drug discovery. Executive Summary 3-Ami...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-Amino-3-(3-aminophenyl)propan-1-ol , a specialized chemical intermediate with significant utility in medicinal chemistry and drug discovery.
Executive Summary
3-Amino-3-(3-aminophenyl)propan-1-ol (CAS: 1159822-46-4 as dihydrochloride) is a bifunctional amino alcohol scaffold characterized by a primary aliphatic amine, a primary alcohol, and a meta-substituted aniline moiety. This unique trifunctional architecture makes it a high-value building block for Diversity-Oriented Synthesis (DOS) . It serves as a critical precursor for constructing complex heterocyclic libraries, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands where the 3-phenylpropylamine pharmacophore is prevalent.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
This compound exists primarily as a chiral molecule due to the stereocenter at the C3 position. Commercial sources often supply it as a racemic mixture or as the dihydrochloride salt to enhance stability.
Table 1: Chemical Identifiers and Properties[1][2][7][8][9]
Property
Detail
Chemical Name
3-Amino-3-(3-aminophenyl)propan-1-ol
CAS Number
1159822-46-4 (Dihydrochloride Salt)
Molecular Formula
CHNO
Molecular Weight
166.22 g/mol (Free Base); ~239.14 g/mol (2HCl)
Structure
HO-CH-CH-CH(NH)-(3-NH-CH)
IUPAC Name
3-amino-3-(3-aminophenyl)propan-1-ol
pKa (Predicted)
~9.5 (Aliphatic amine), ~4.0 (Aniline)
LogP (Predicted)
0.4 - 0.8 (Hydrophilic)
Physical Form
Hygroscopic solid (Salt); Viscous oil (Free Base)
Solubility
Highly soluble in water, methanol, DMSO; sparingly soluble in DCM.[1][2][3][4][5][6][7][8]
Synthetic Methodology
The synthesis of 3-Amino-3-(3-aminophenyl)propan-1-ol requires a strategy that establishes the C3 chiral center while introducing the two amino functionalities. The most robust route involves the Rodionov Condensation followed by a global reduction.
Retrosynthetic Analysis
The molecule can be disconnected at the C1-C2 bond or the C3-N bond. However, the most efficient disconnection is via the
-amino acid precursor , which can be reduced to the corresponding amino alcohol.
Filter precipitate; concentrate filtrate to obtain the crude diamino alcohol.
Purification: Convert to dihydrochloride salt using HCl/Dioxane for crystallization.
Synthesis Workflow Diagram
Caption: Figure 1. Synthetic pathway from 3-nitrobenzaldehyde to the target amino alcohol via Rodionov condensation and hydride reduction.
Applications in Drug Discovery[4][6]
This scaffold is a "privileged structure" because it allows for orthogonal functionalization . The three functional groups (aliphatic amine, aromatic amine, primary alcohol) have distinct reactivities, enabling the creation of diverse chemical libraries.
Orthogonal Reactivity Profile
Aliphatic Amine (C3-NH
): Most nucleophilic. Reacts first with electrophiles (acyl chlorides, isocyanates) at low temperature.
Aromatic Amine (Aniline): Less nucleophilic. Requires forcing conditions or catalysis (Buchwald-Hartwig coupling) to react.[5]
Primary Alcohol (C1-OH): Can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (tosylate/mesylate) for cyclization.
Scaffold Utility Diagram
Caption: Figure 2. Divergent synthesis strategies utilizing the orthogonal reactivity of the scaffold's functional groups.
Analytical Characterization
To validate the identity of synthesized or purchased material, the following analytical signatures are expected.
Proton NMR (
H NMR, 400 MHz, D
O)
Aromatic Region (6.5 - 7.2 ppm): Multiplet corresponding to the 1,3-disubstituted benzene ring (4 protons).
Methine Chiral Center (4.1 - 4.3 ppm): Triplet or dd, corresponding to the C3 proton adjacent to the amine and phenyl ring.
Methylene (C1) (3.5 - 3.7 ppm): Multiplet for the -CH
-OH group.
Methylene (C2) (1.8 - 2.1 ppm): Multiplet for the central -CH
- linker.
Mass Spectrometry (LC-MS)[11]
Ionization: ESI+
Parent Ion [M+H]
: 167.12 m/z.
Fragment Ions: Loss of -CH
OH or NH may be observed depending on collision energy.
Safety & Handling
Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (aniline darkening); the dihydrochloride salt is stable.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
References
Rodionov Condensation: Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of
-amino acids." Berichte der deutschen chemischen Gesellschaft, 1926, 59, 2952.
Reduction of
-Amino Acids: Juaristi, E. Enantioselective Synthesis of -Amino Acids, Wiley-VCH, 2005 . Link
CAS Registry Entry: PubChem Compound Summary for CAS 1159822-46-4. Link
ChemScene Product Data: 3-Amino-3-(3-aminophenyl)propan-1-ol dihydrochloride (CS-0171126).[11] Link
Chiral Architectures: Stereochemical Control and Analysis of 3-Amino-3-(3-aminophenyl)propan-1-ol Scaffolds
This guide outlines the stereochemical control, synthesis, and analysis of 3-Amino-3-(3-aminophenyl)propan-1-ol , a critical chiral scaffold often utilized as a precursor for monoamine transporter inhibitors and complex...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the stereochemical control, synthesis, and analysis of 3-Amino-3-(3-aminophenyl)propan-1-ol , a critical chiral scaffold often utilized as a precursor for monoamine transporter inhibitors and complex azo-dye functionalized ligands.
Structural Significance and Stereochemical Challenges
The molecule 3-Amino-3-(3-aminophenyl)propan-1-ol presents a unique challenge in medicinal chemistry due to its C3 benzylic chiral center and the presence of two distinct amine functionalities: an aliphatic primary amine at the chiral center and an aromatic aniline on the phenyl ring.
The Pharmacophore
This 1,3-amino alcohol motif (N-C-C-OH) serves as a reduced congener of
-amino acids . It is structurally homologous to the core scaffolds of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine and Atomoxetine. The absolute configuration at C3 (typically S) is often the determinant of biological potency.
Key Stereochemical Challenge:
Remote Chirality: The primary hydroxyl group is located at C1, two carbons away from the chiral center at C3. This distance renders standard kinetic resolution via O-acylation of the alcohol inefficient (low E-values) because the lipase cannot effectively discriminate the remote stereocenter.
Chemoselectivity: The synthesis must distinguish between the aliphatic amine (pKa ~10) and the aromatic aniline (pKa ~4.6).
Strategic Synthesis: The
-Amino Acid Route
To ensure high enantiopurity and chemical yield, we employ a "Nitro-First" Strategy . Attempting to synthesize the di-amine directly leads to oxidative degradation and competitive N-alkylation. Instead, we synthesize the 3-nitro precursor, resolve the chirality, and perform a final hydrogenation.
Core Workflow
Condensation: 3-Nitrobenzaldehyde
-(3-nitrophenyl)--alanine (Racemic).
Enzymatic Resolution: Kinetic resolution of the amino acid ester using Candida antarctica Lipase B (CAL-B) .
Chemoselective Reduction: Reduction of the carboxylic acid to the alcohol using Borane-DMS (
).
Hydrogenation: Catalytic reduction of the nitro group to the aniline.
Visualization of the Pathway
The following diagram details the chemoenzymatic workflow, highlighting the critical resolution step.
Figure 1: Chemoenzymatic workflow for the synthesis of the (S)-enantiomer, utilizing a "Nitro-First" protection strategy.
Experimental Protocols
Protocol A: Enzymatic Resolution via N-Acylation
This protocol relies on the high enantioselectivity of CAL-B for the acylation of benzylic amines. By reacting the racemic amine with an acyl donor, the enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-amine free (or vice versa, depending on the specific enzyme variant, but CAL-B typically favors R-acylation for primary amines, leaving S unreacted).
Acyl Donor: Ethyl Acetate (acts as solvent and donor).
Step-by-Step Methodology:
Preparation: Dissolve 10.0 g (42 mmol) of the racemic amino ester in 100 mL of anhydrous Ethyl Acetate.
Initiation: Add 1.0 g of Novozym 435 beads.
Incubation: Stir the suspension at 30°C at 200 rpm. Monitor the reaction via Chiral HPLC (see Section 4).
Termination: The reaction typically reaches 50% conversion in 24–48 hours. Stop when the enantiomeric excess (ee) of the remaining amine exceeds 99%.
Separation: Filter off the enzyme beads.
Purification: Partition the filtrate between Ethyl Acetate and 1M HCl.
Aqueous Phase: Contains the protonated (S)-amine ester (Target).
Organic Phase:[1] Contains the neutral (R)-amide (Byproduct).
Isolation: Basify the aqueous phase to pH 10 with NaOH and extract with DCM to recover the pure (S)-amine ester.
Protocol B: Chemoselective Reduction (Acid to Alcohol)
Reducing the ester/acid to the alcohol without reducing the nitro group requires Borane-Dimethyl Sulfide (BMS). Lithium Aluminum Hydride (LAH) is too aggressive and will reduce the nitro group to an azo/hydrazine mess.
Step-by-Step Methodology:
Setup: Under Nitrogen atmosphere, dissolve 5.0 g of (S)-3-amino-3-(3-nitrophenyl)propanoic acid (hydrolyzed from the ester) in 50 mL anhydrous THF.
Addition: Cool to 0°C. Add Borane-Dimethyl Sulfide complex (2.0 M in THF, 3.0 equiv) dropwise over 30 minutes.
Reflux: Allow to warm to RT, then heat to mild reflux (65°C) for 4 hours.
Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy residual borane. Caution: Hydrogen gas evolution.
Workup: Evaporate solvent. Redissolve in MeOH/HCl and reflux for 1 hour to break the amine-borane complex.
Yield: Isolate the amino alcohol hydrochloride salt.
Analytical Validation (E-E-A-T)
Trust in chiral synthesis is established only through rigorous analytical verification.
Method 1: Chiral HPLC
Direct separation of the diamine is difficult due to peak tailing. We recommend analyzing the intermediate nitro-alcohol or the Boc-protected derivative .
Method 2: Absolute Configuration via Mosher's Analysis
To confirm the absolute stereochemistry without X-ray crystallography, use Mosher's Acid Chloride .
React the chiral amino alcohol with (R)-(-)-MTPA-Cl.
React a separate aliquot with (S)-(+)-MTPA-Cl.
Analyze via 1H-NMR (500 MHz) .
Calculate the chemical shift differences (
) for the protons near the chiral center. A consistent pattern of positive/negative shifts allows assignment of the configuration based on the Mosher model.
References
Gotor, V., et al. "Enantioselective enzymatic acylation of chiral amines." Tetrahedron: Asymmetry, vol. 17, no. 5, 2006.
Corey, E.J., et al. "Practical enantioselective reduction of ketones using chiral oxazaborolidines." Journal of the American Chemical Society, vol. 109, no. 18, 1987.
Application Note: Strategic Utilization of 3-Amino-3-(3-aminophenyl)propan-1-ol as a Chiral Scaffold
[1] Executive Summary 3-Amino-3-(3-aminophenyl)propan-1-ol is a high-value, bifunctional chiral building block belonging to the 1,3-amino alcohol class. Structurally analogous to the core scaffolds of Dapoxetine , Fluoxe...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Amino-3-(3-aminophenyl)propan-1-ol is a high-value, bifunctional chiral building block belonging to the 1,3-amino alcohol class. Structurally analogous to the core scaffolds of Dapoxetine , Fluoxetine , and Atomoxetine , this molecule distinguishes itself by the presence of a meta-aniline moiety. This additional handle allows for orthogonal functionalization, making it an ideal precursor for kinase inhibitors (targeting the ATP-binding pocket), peptidomimetics, and 1,3-oxazine heterocycles.
This guide provides a validated protocol for the handling, resolution, and chemoselective functionalization of this scaffold, addressing the specific challenge of differentiating between its aliphatic (benzylic) and aromatic amine residues.
Structural Analysis & Chemical Logic
To successfully utilize this building block, researchers must understand the electronic environment of its three nucleophilic centers.
Functional Group
Type
Approx. pKa (Conj. Acid)
Reactivity Profile
Amine A (Benzylic)
Aliphatic ()
~9.8 - 10.5
Highly nucleophilic; basic. First to react with acylating agents under neutral conditions.
Amine B (Aniline)
Aromatic ()
~3.5 - 4.6
Low nucleophilicity; weakly basic. Requires catalysis or forcing conditions for acylation if Amine A is free.
Hydroxyl
Primary Alcohol
~16
Nucleophilic but less competitive than amines. Prone to oxidation to aldehyde/acid.
Key Insight: The
of approximately 6 units between the aliphatic and aromatic amines allows for pH-controlled chemoselectivity . By maintaining the reaction medium at pH ~5.0, the aliphatic amine remains protonated (unreactive ammonium), while the aromatic amine remains as a free base, available for selective functionalization.
Protocol: Enantiomeric Resolution & Purity
Since the biological activity of 1,3-amino alcohols is strictly governed by stereochemistry (e.g., (S)-Dapoxetine is the active pharmaceutical ingredient), establishing enantiomeric purity is the first critical step.
A. Analytical Method (Chiral HPLC)
Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).
Detection: UV at 254 nm (targeting the phenyl chromophore).
Temperature: 25°C.
B. Chemical Resolution Strategy
If starting with racemic material (often derived from a Mannich reaction), use (S)-(+)-Mandelic Acid for resolution.
Dissolution: Dissolve 10 mmol of racemic 3-amino-3-(3-aminophenyl)propan-1-ol in warm Ethanol (20 mL).
Acid Addition: Add 5 mmol (0.5 eq) of (S)-(+)-Mandelic acid dissolved in Ethanol.
Crystallization: Allow to cool slowly to 4°C overnight. The diastereomeric salt of the (S)-amine typically crystallizes first due to hydrogen bonding networks characteristic of 1,3-amino alcohols [1].
Liberation: Filter the salt, suspend in EtOAc, and wash with 1M NaOH to liberate the free chiral base.
Protocol: Orthogonal Protection Strategies
This section details how to selectively functionalize one amine over the other.
Scenario A: Selective Protection of the Aliphatic Amine (Benzylic)
Objective: Create a stable intermediate where the aniline is free for library synthesis (e.g., amide coupling).
Reagents: Di-tert-butyl dicarbonate (
), TEA, DCM.
Setup: Dissolve the substrate (1 eq) in DCM at 0°C.
Addition: Add
(0.95 eq) slowly over 30 minutes. Note: Do not use excess.
Mechanism: The aliphatic amine is significantly more nucleophilic (
). At 0°C, kinetic control ensures exclusive reaction at the benzylic position.
Workup: Wash with water. The product is N-Boc-3-amino-3-(3-aminophenyl)propan-1-ol .
Scenario B: Selective Functionalization of the Aromatic Amine (Aniline)
Objective: Modify the aniline while keeping the aliphatic amine available (e.g., for later cyclization).
Buffer Prep: Prepare a biphasic system of EtOAc and 2M Acetate Buffer (adjusted to pH 4.5).
Protonation: Add the substrate. Stir for 10 min. The aliphatic amine (
) will be fully protonated (), rendering it non-nucleophilic. The aniline () remains largely unprotonated.
Reaction: Add the electrophile (e.g., Acetyl Chloride, 1.1 eq) to the organic phase.
Result: Acylation occurs exclusively on the aniline [2].
Workflow Visualization
Decision Tree for Functionalization
Figure 1: Chemoselective strategy exploiting pKa differences and nucleophilicity profiles.
Application: Synthesis of Chiral 1,3-Oxazines
1,3-Amino alcohols are direct precursors to 1,3-oxazines , a scaffold found in various bioactive natural products and pharmaceutical intermediates.
Protocol
Reagents: Formaldehyde (37% aq) or Paraformaldehyde, Toluene, p-TsOH (cat).
Procedure:
Suspend 3-amino-3-(3-aminophenyl)propan-1-ol (1 eq) in Toluene.
Add Paraformaldehyde (1.1 eq) and p-TsOH (0.05 eq).
Reflux with a Dean-Stark trap to remove water.
Outcome: The aliphatic amine and the hydroxyl group condense with the aldehyde to close the 6-membered ring. The aromatic amine remains outside the ring, available for further derivatization.
Note: If the aromatic amine interferes, protect it as an acetamide (see Protocol 4, Scenario B) prior to cyclization.
Storage and Stability
Hygroscopicity: Like most amino alcohols, this compound is hygroscopic. Store under Nitrogen or Argon at 2-8°C.
Oxidation: The primary alcohol is susceptible to slow oxidation. Ensure the container is tightly sealed.
Safety: Treat as a corrosive and irritant. The aniline moiety suggests potential toxicity; handle in a fume hood.
References
Enantioselective Synthesis via Resolution
Corey, E. J., & Reichard, G. A. (1989).[1] Enantioselective synthesis of 3-amino-3-phenylpropan-1-ol via oxazaborolidine reduction. Tetrahedron Letters, 30(39), 5207-5210.
Chemoselective Amine Functionalization
Kallitsis, I., et al. (2024).[2] Aliphatic Amines Unlocked for Selective Transformations. National Institutes of Health (PMC).
General Synthesis of 3-Amino-3-Arylpropanols
ResearchGate.[3] A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids (Precursors to the alcohol).[4]
Applications in Antimalarial Scaffolds
Rasayan Journal of Chemistry. Synthesis of aryl amino alcohol derivatives.[5]
Application Note: 3-Amino-3-(3-aminophenyl)propan-1-ol in Peptide Synthesis Linkers
Executive Summary 3-Amino-3-(3-aminophenyl)propan-1-ol (referred to herein as 3-AAP ) is a high-value heterotrifunctional scaffold used in advanced peptide synthesis, peptidomimetics, and antibody-drug conjugate (ADC) li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Amino-3-(3-aminophenyl)propan-1-ol (referred to herein as 3-AAP ) is a high-value heterotrifunctional scaffold used in advanced peptide synthesis, peptidomimetics, and antibody-drug conjugate (ADC) linker design. Unlike standard linear linkers (e.g., PEG, Gly-Gly), 3-AAP offers a rigid chiral core with three distinct attachment points: a primary aliphatic amine, a primary aromatic amine (aniline), and a primary alcohol.
This structural diversity enables orthogonal chemoselectivity solely based on pKa differences (
vs. ), allowing researchers to synthesize complex branched peptides, PROTACs, or FRET probes without requiring exotic protecting groups.
Chemical Profile & Reactivity Logic
Structural Analysis
The molecule consists of a propan-1-ol backbone with two amino groups at the C3 position: one directly attached to the alkyl chain (aliphatic) and one attached to the phenyl ring (aromatic).
Resin attachment (Trityl), Esterification, or conversion to Leaving Group.
The "Y-Linker" Strategy
3-AAP functions as a "Y-shaped" junction. The chiral center at C3 provides stereochemical control, which is critical for binding affinity in peptidomimetics.
Arm 1 (Alcohol): Anchors to the solid phase or drug payload.
Arm 2 (Aliphatic Amine): Extends the peptide chain.
Arm 3 (Aromatic Amine): Side-chain modification (fluorophore, PEGylation, or warhead attachment).
Experimental Protocols
Protocol A: Orthogonal Protection Strategy
Objective: To selectively protect the aliphatic amine with Fmoc while leaving the aromatic amine free for downstream modification, or vice versa.
Principle: At neutral or slightly basic pH, the aliphatic amine is significantly more nucleophilic than the aniline. We exploit this for selective acylation.
Dissolution: Dissolve 1.0 eq of 3-AAP in a 1:1 mixture of DMF and Water (
concentration).
pH Adjustment: Add 1.1 eq of DIPEA. Ensure pH is ~8.5–9.0.
Selective Aliphatic Protection (Fmoc):
Add 1.0 eq of Fmoc-OSu dropwise at
.
Stir for 2 hours at
, then warm to Room Temperature (RT) for 1 hour.
Mechanistic Note: The aromatic amine is too weak to react with the activated ester at this pH and temperature, while the aliphatic amine reacts rapidly.
Workup: Acidify to pH 3 with 1M HCl (protonates the aniline, keeping it in the aqueous phase if carrying out extraction, or precipitating the Fmoc-protected species depending on solubility). Extract with Ethyl Acetate.[1][2]
Secondary Protection (Optional - Aromatic):
To protect the remaining aniline with a Boc group: Dissolve the mono-protected intermediate in dry THF.
Add 5.0 eq of Boc2O and heat to reflux (60°C) for 12 hours. The lower nucleophilicity of the aniline requires forcing conditions or a catalyst (e.g., DMAP).
Protocol B: Resin Loading (Alcohol Attachment)
Objective: Immobilize 3-AAP onto 2-Chlorotrityl Chloride (2-CTC) resin via the hydroxyl group, leaving amines available for synthesis.
Resin Swelling: Swell 1 g of 2-CTC resin in dry DCM (10 mL) for 30 minutes. Drain.
Loading Solution: Dissolve 1.5 eq (relative to resin loading) of Fmoc-protected 3-AAP (from Protocol A) in dry DCM (8 mL). Add 4.0 eq of Pyridine.
Coupling: Add the solution to the resin. Shake gently for 2 hours at RT.
Note: The trityl chloride reacts selectively with the primary alcohol over the aniline (if unprotected) due to sterics and the base used, but using the Fmoc-protected aliphatic amine variant is safer to prevent polymerization.
Capping: Drain resin. Add a solution of DCM:MeOH:DIPEA (17:2:1) to cap unreacted chlorides. Shake for 20 mins.
Washing: Wash resin with DCM (3x), DMF (3x), DCM (3x).
Validation: Determine loading via Fmoc UV-quantification (290 nm) after piperidine deprotection.
Visualizing the Workflow
The following diagram illustrates the selective protection and resin loading pathway, highlighting the bifurcation based on reactivity.
Figure 1: Strategic workflow for orthogonal protection and resin immobilization of 3-AAP.
Advanced Applications
Peptide Cyclization (Stapling)
3-AAP can serve as a "staple" point.
Incorporate 3-AAP into the peptide sequence.
Synthesize the peptide chain via the aliphatic amine.
On-resin, react the free aromatic amine with a dicarboxylic acid or an activated side chain of a downstream amino acid (e.g., Asp/Glu) to form a cyclic lactam. The aromatic amine requires stronger activation (e.g., HATU/HOAt) compared to aliphatic amines, allowing for controlled cyclization steps.
PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) require linkers of specific length and rigidity.
Role of 3-AAP: The phenyl ring in the backbone reduces the entropic penalty of binding compared to flexible alkyl chains.
Configuration: The alcohol can be converted to an alkyl halide (via Appel reaction) to attach the E3 ligase ligand, while the amines attach to the Target Protein ligand and the linker extension.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Solution
Low Yield on Resin Loading
Moisture in solvents; Alcohol aggregation.
Use strictly anhydrous DCM. Add LiCl (0.4M in THF) to disrupt H-bonds during loading if solubility is poor.
Over-acylation (Bis-Fmoc)
pH > 9.5 during protection.
Strictly monitor pH. Keep reaction at 0°C. The aromatic amine reacts if pH is too high.
Racemization
High temperature during activation.
The C3 chiral center is benzylic and sensitive. Avoid strong bases (e.g., DBU) for extended periods. Use DIPEA/Collidine.
References
Corey, E. J., & Reichard, G. A. (1989).[1] Enantioselective synthesis of 3-amino-1-phenylpropanol derivatives. Tetrahedron Letters, 30(39), 5207-5210.
Perron, V., et al. (2009).[3] A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.[3] Synthesis, 2009(02), 283-289.[3]
Gao, Y., & Sharpless, K. B. (1988).[1] Synthetic applications of the catalytic asymmetric epoxidation. Journal of Organic Chemistry, 53(17), 4081-4084.
Verma, S. K., et al. (2011).[4] Synthesis of 2-amino-3-arylpropan-1-ols and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1620–1628.
Application Notes and Protocols: Designing Bidentate Ligands from 3-Amino-3-(3-aminophenyl)propan-1-ol for Catalysis
Introduction: The Strategic Advantage of Bidentate Ligands in Catalysis In the realm of transition-metal catalysis, the ligand is not a mere spectator but an active participant that dictates the reactivity, selectivity,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Bidentate Ligands in Catalysis
In the realm of transition-metal catalysis, the ligand is not a mere spectator but an active participant that dictates the reactivity, selectivity, and efficiency of the catalytic process. Among the diverse architectures of coordinating molecules, bidentate ligands—species capable of binding to a central metal atom through two donor atoms—offer a unique combination of stability and conformational control. This chelate effect, the enhanced stability of a complex containing a multidentate ligand compared to a complex with analogous monodentate ligands, is a cornerstone of modern catalyst design. The pre-organization of the donor atoms in a bidentate scaffold significantly reduces the entropic penalty of coordination, leading to more stable and well-defined catalytic species.
The 3-Amino-3-(3-aminophenyl)propan-1-ol scaffold presents a compelling platform for the rational design of novel bidentate ligands. This molecule possesses three distinct potential coordination sites: a primary aliphatic amine, a primary aromatic amine, and a primary alcohol. This trifunctional nature allows for selective modification and the creation of a diverse library of N,O- and N,N-bidentate ligands with tunable steric and electronic properties. The inherent chirality at the C3 position, if resolved, further opens the door to asymmetric catalysis, a critical technology in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[1][2]
This guide provides a comprehensive overview of the design principles, synthetic protocols, and catalytic applications of bidentate ligands derived from 3-Amino-3-(3-aminophenyl)propan-1-ol. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the development of novel and efficient catalytic systems.
PART 1: Ligand Design and Synthetic Strategy
The design of an effective bidentate ligand is a multi-faceted endeavor that requires careful consideration of the target catalytic transformation. The choice of donor atoms, the nature of the backbone connecting them, and the steric and electronic environment around the metal center are all critical parameters that must be optimized.
Design Considerations for 3-Amino-3-(3-aminophenyl)propan-1-ol Derived Ligands
The 3-Amino-3-(3-aminophenyl)propan-1-ol framework offers several avenues for ligand design:
N,O-Chelation: The aliphatic amino group and the terminal hydroxyl group can coordinate to a metal center, forming a stable six-membered chelate ring. The aromatic amine can then be functionalized to introduce additional steric bulk or electronic-donating/withdrawing groups to fine-tune the ligand's properties.
N,N-Chelation: Both the aliphatic and aromatic amino groups can be utilized for coordination. This can be achieved by modifying the hydroxyl group to prevent its coordination or by employing metal precursors that have a higher affinity for nitrogen donors.
Chirality: The stereocenter at the C3 position is a key feature for asymmetric catalysis. The synthesis can be designed to use either the racemic mixture or an enantiomerically pure starting material, leading to chiral ligands that can induce enantioselectivity in catalytic reactions.
Synthetic Strategy: A Modular Approach
A modular synthetic approach allows for the systematic variation of ligand structure. The general strategy involves the selective protection and functionalization of the amino and hydroxyl groups of the 3-Amino-3-(3-aminophenyl)propan-1-ol backbone.
Caption: Modular synthetic strategy for bidentate ligands.
Protocol: Synthesis of a Representative N,O-Bidentate Ligand
This protocol describes the synthesis of a phosphine-containing N,O-bidentate ligand, a class of ligands known for their effectiveness in cross-coupling reactions.[3]
Materials:
3-Amino-3-(3-aminophenyl)propan-1-ol
Di-tert-butyl dicarbonate (Boc)₂O
Triethylamine (TEA)
Dichloromethane (DCM)
Chlorodiphenylphosphine
Toluene
Trifluoroacetic acid (TFA)
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
Protection of the Aliphatic Amine:
Dissolve 3-Amino-3-(3-aminophenyl)propan-1-ol (1 equivalent) in DCM.
Add TEA (1.1 equivalents).
Slowly add a solution of (Boc)₂O (1.1 equivalents) in DCM at 0 °C.
Stir the reaction mixture at room temperature overnight.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.
Phosphinylation of the Aromatic Amine:
Dissolve the Boc-protected intermediate (1 equivalent) in dry toluene under an inert atmosphere (e.g., nitrogen or argon).
Add TEA (1.2 equivalents).
Cool the solution to 0 °C and slowly add chlorodiphenylphosphine (1.1 equivalents).
Allow the reaction to warm to room temperature and stir for 12 hours.
Filter the reaction mixture to remove triethylammonium chloride and concentrate the filtrate.
Purify the residue by column chromatography under inert conditions to yield the phosphine-functionalized intermediate.
Deprotection of the Aliphatic Amine:
Dissolve the phosphine-functionalized intermediate (1 equivalent) in DCM.
Add TFA (10 equivalents) dropwise at 0 °C.
Stir the reaction at room temperature for 2-4 hours, monitoring the reaction by TLC.
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the final N,O-bidentate ligand by column chromatography or recrystallization.
Characterization: The structure and purity of the synthesized ligand should be confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
PART 2: Catalytic Applications and Performance
The newly synthesized bidentate ligands can be screened for their efficacy in a variety of catalytic transformations. The choice of the catalytic reaction will depend on the nature of the ligand and the target application.
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds. The following protocol outlines a general procedure for testing the catalytic activity of a newly synthesized ligand in this reaction.
Materials:
Palladium(II) acetate [Pd(OAc)₂] or another suitable palladium precursor
Synthesized bidentate ligand
Aryl halide (e.g., 4-bromotoluene)
Arylboronic acid (e.g., phenylboronic acid)
Base (e.g., potassium carbonate, cesium carbonate)
Solvent (e.g., toluene, dioxane, or a mixture with water)
Internal standard for GC or HPLC analysis (e.g., dodecane)
Protocol: General Procedure for a Catalytic Test Reaction
Catalyst Pre-formation (Optional but Recommended):
In a glovebox or under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and the bidentate ligand (1-2 mol%) in the chosen solvent.
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
Reaction Setup:
To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and the base (2 mmol).
Add the internal standard.
Add the pre-formed catalyst solution or add the palladium precursor and ligand directly to the reaction vessel.
Add the solvent to reach the desired concentration (typically 0.1-0.5 M).
Reaction Execution and Monitoring:
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
Work-up and Analysis:
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers, concentrate, and determine the yield by analysis against the internal standard.
Data Presentation and Analysis
The results of the catalytic screening should be tabulated for easy comparison. Key parameters to include are:
Entry
Ligand
Pd Source
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
L1
Pd(OAc)₂
K₂CO₃
Toluene/H₂O
100
4
85
2
L2
Pd₂(dba)₃
Cs₂CO₃
Dioxane
80
6
92
...
...
...
...
...
...
...
...
Table 1: Example of a data table for summarizing catalytic results.
Mechanistic Insights and Ligand Optimization
The data obtained from the initial screening can provide valuable insights into the structure-activity relationship of the ligands. For instance, ligands with electron-donating groups on the aromatic ring might lead to faster oxidative addition, while sterically bulky ligands could enhance reductive elimination. This information can then be used to guide the design of second-generation ligands with improved performance.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
PART 3: Advanced Applications and Future Directions
Asymmetric Catalysis
For chiral ligands derived from enantiomerically pure 3-Amino-3-(3-aminophenyl)propan-1-ol, their application in asymmetric catalysis is a primary goal. Reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions are potential targets. The enantiomeric excess (ee) of the product will be a critical parameter to evaluate the effectiveness of the chiral ligand.
"Redox Non-Innocent" Ligands
The aminophenyl moiety of the ligand scaffold can be designed to be "redox non-innocent," meaning the ligand itself can participate in the redox chemistry of the catalytic cycle.[4][5] This can open up novel reaction pathways and allow for transformations that are not accessible with traditional "spectator" ligands. For example, oxidation of the aminophenol to an iminosemiquinone radical can facilitate multi-electron transfer processes.[6]
Conclusion
The 3-Amino-3-(3-aminophenyl)propan-1-ol scaffold is a versatile and promising platform for the design and synthesis of novel bidentate ligands for catalysis. Its trifunctional nature allows for a modular approach to ligand synthesis, enabling the fine-tuning of steric and electronic properties. The inherent chirality of the molecule makes it particularly attractive for the development of new catalysts for asymmetric transformations. The protocols and design considerations outlined in this guide provide a solid foundation for researchers to explore the rich catalytic chemistry of ligands derived from this unique building block.
References
Shintani, R., Narui, R., Tsutsumi, Y., Hayashi, S., & Hayashi, T. (2011). Design and synthesis of new chiral phosphorus–olefin bidentate ligands and their use in the rhodium-catalyzed asymmetric addition of organoboroxines to N-sulfonyl imines. Chemical Communications, 47(24), 6951-6953. Available from: [Link]
Shintani, R., Duan, W. L., Nagano, T., Okada, A., & Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. Angewandte Chemie International Edition, 44(29), 4611-4614. Available from: [Link]
Zhang, X., et al. (2025). Design and Synthesis of Chiral Bidentate Phosphine-Free 2-Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. ACS Catalysis. Available from: [Link]
Van den Berg, M., et al. (2000). The Development of Bidentate P,N Ligands for Asymmetric Catalysis. Topics in Catalysis, 13(1-2), 123-133. Available from: [Link]
Echavarren, A. M., et al. (2016). New-Generation Ligand Design for the Gold-Catalyzed Asymmetric Activation of Alkynes. Chemistry–A European Journal, 22(3), 1-13. Available from: [Link]
Angelici, R. J., et al. (1983). Synthesis of chelating bidentate and tridentate cyano ligands and their complexes with Group VII metal carbonyls. Inorganic Chemistry, 22(24), 3492–3497. Available from: [Link]
PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Available from: [Link]
van der Vlugt, J. I. (2012). Redox Non-Innocent Ligands: Versatile New Tools to Control Catalytic Reactions. ACS Catalysis, 2(1), 142-153. Available from: [Link]
Tonks, I., et al. (2022). Synthesis and Study of Unsymmetrical Bidentate Bis(phosphino)pyrrole Ligands and Their Transition Metal Complexes. University of Richmond Scholarship Repository. Available from: [Link]
Gunanathan, C., & Milstein, D. (2014). Non-Innocent Ligands: New Opportunities in Iron Catalysis. Chemical Reviews, 114(24), 12024-12087. Available from: [Link]
Chondhekar, T. K., et al. (2013). Synthesis of transition metal complexes of bidentate ligand and their antimicrobial studies. Trade Science Inc. Journals. Available from: [Link]
Asadi, M., et al. (2017). Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. Bioinorganic Chemistry and Applications. Available from: [Link]
Kumar, S., et al. (2020). Synthesis and Biological Evaluation Study of New Bis-imine Ligand and Metal Complexes. Letters in Applied NanoBioScience, 10(1), 1951-1959. Available from: [Link]
Petkov, P. S., et al. (2024). Adsorption and Catalytic Reduction of Nitrogen Oxides (NO, N2O) on Disulfide Cluster Complexes of Cobalt and Iron—A Density Functional Study. International Journal of Molecular Sciences, 25(19), 10604. Available from: [Link]
Paul, N. D., & Mandal, S. K. (2016). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica, 8(2), 484-500. Available from: [Link]
Li, Z., et al. (2013). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. European Journal of Organic Chemistry, 2013(23), 5129-5136. Available from: [Link]
De Kimpe, N., et al. (2008). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles. The Journal of Organic Chemistry. Available from: [Link]
Cho, J. (2024). Photo-triggered NO release of nitrosyl complexes bearing first-row transition metals and therapeutic applications. Dalton Transactions. Available from: [Link]
Maohuan Chemical. (n.d.). 3-Amino-3-phenyl-1-propanol|14593-04-5. Available from: [Link]
Uozumi, Y., et al. (2000). Versatile Chiral Bidentate Ligands Derived from α-Amino Acids: Synthetic Applications and Mechanistic Considerations in the Palladium-Mediated Asymmetric Allylic Substitutions. The Journal of Organic Chemistry, 65(19), 6066-6076. Available from: [Link]
Glorius, F., et al. (2023). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Journal of the American Chemical Society. Available from: [Link]
Danciu, V., et al. (2022). Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. Gels, 8(4), 200. Available from: [Link]
Kim, J., et al. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[2][7]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 28(15), 5780. Available from: [Link]
National Center for Biotechnology Information. (n.d.). 3-Amino-3-(2-aminophenyl)propan-1-ol. PubChem Compound Database. Available from: [Link]
Vaddamanu, N. S., et al. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules, 29(22), 5067. Available from: [Link]
Chen, C.-T., et al. (2008). Unsymmetrical bidentate ligands of α-aminoaldimines leading to sterically controlled selectivity of geometrical isomerism in square planar coordination. Dalton Transactions, (45), 6396-6404. Available from: [Link]
Chen, G., & Daugulis, O. (2018). Pd(0)-Catalyzed Bidentate Auxiliary Directed Enantioselective Benzylic C-H Arylation of 3-Arylpropanamides Using the BINOL Phosphoramidite Ligand. Penn State Research Database. Available from: [Link]
Cyclization methods to form heterocycles from 3-Amino-3-(3-aminophenyl)propan-1-ol
This Application Note is designed to provide high-level technical guidance for the cyclization of 3-Amino-3-(3-aminophenyl)propan-1-ol . This scaffold is a critical "gamma-amino alcohol" intermediate, widely utilized in...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide high-level technical guidance for the cyclization of 3-Amino-3-(3-aminophenyl)propan-1-ol . This scaffold is a critical "gamma-amino alcohol" intermediate, widely utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and novel heterocyclic drug candidates.[1]
The following guide prioritizes chemoselectivity—specifically distinguishing between the highly nucleophilic aliphatic amine and the less reactive aromatic aniline—to ensure high-yield heterocycle formation.
), prone to oxidation but kinetically slower in substitution reactions.[1]
Strategic Insight: The core objective of most cyclization protocols for this molecule is to exploit the kinetic advantage of the aliphatic amine to form 5- or 6-membered rings while leaving the aromatic amine available for subsequent derivatization (e.g., library generation via amide coupling).[1]
Reaction Pathway Map
The following diagram illustrates the divergent pathways available based on reagent selection.
Figure 1: Divergent synthetic pathways for 3-Amino-3-(3-aminophenyl)propan-1-ol. Pathway A is the primary route for generating pyrrolidine drug scaffolds.
Protocol A: Synthesis of 3-(3-aminophenyl)pyrrolidine
Target: Formation of the 5-membered nitrogen heterocycle.[1]
Mechanism: Intramolecular Nucleophilic Substitution (
Direct cyclization requires converting the hydroxyl group into a good leaving group (chloride, mesylate, or tosylate). The challenge is preventing the aliphatic amine from reacting intermolecularly with the activating agent.
Solution: Use Thionyl Chloride (
) .[1] This converts the alcohol to an alkyl chloride while simultaneously protonating the amines to their HCl salts, protecting them from side reactions. Subsequent basification liberates the free aliphatic amine, which rapidly undergoes intramolecular cyclization (5-exo-tet) to displace the chloride.
(15 mmol) dropwise over 10 minutes. Caution: Gas evolution (, HCl).
Allow to warm to room temperature, then reflux for 2–3 hours. Monitor by TLC (the intermediate alkyl chloride is less polar).
Checkpoint: The amines are now protonated hydrochloride salts, and the alcohol is a chloride.
Cyclization:
Evaporate the solvent and excess
under reduced pressure to obtain the crude solid hydrochloride salt.
Redissolve the residue in water (20 mL).
Slowly add 10% NaOH solution until pH > 12. Critical Step: The free aliphatic amine is generated and immediately attacks the terminal carbon, displacing chloride.
Stir at room temperature for 1 hour. Alternatively, heat to 50°C to accelerate cyclization if kinetics are slow.
Purification: Flash chromatography (DCM:MeOH:NH4OH) or recrystallization.[1]
Expected Yield: 75–85%
Key Reference: This methodology parallels the industrial synthesis of Duloxetine intermediates [1].[1]
Protocol B: Synthesis of Tetrahydro-1,3-oxazines
Target: Formation of a 6-membered N,O-heterocycle.[1]
Mechanism: Condensation / Aminal Formation.[1]
Technical Rationale
Gamma-amino alcohols react reversibly with aldehydes to form 1,3-oxazines.[1] This reaction is highly selective for the aliphatic amine over the aniline due to the higher nucleophilicity of the aliphatic nitrogen and the stability of the resulting 6-membered ring.
Target: 6-(3-aminophenyl)-1,3-oxazinan-2-one.[1]
Mechanism: Carbonylation via CDI.[1]
Technical Rationale
Using 1,1'-Carbonyldiimidazole (CDI) allows for the "stitching" of the amine and alcohol into a cyclic carbamate.[1] This moiety is chemically robust and often serves as a prodrug motif or a rigid linker in medicinal chemistry.[1]
Dissolve substrate (2 mmol) in anhydrous THF (10 mL).
Add CDI (2.2 mmol) in one portion at 0°C.
Stir at 0°C for 30 mins, then warm to room temperature and stir overnight.
Observation: The reaction proceeds via an imidazole-carboxylate intermediate, which is then attacked by the amine.[1]
Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.
Comparative Data Summary
Method
Target Heterocycle
Reagent
Key Intermediate
Chemoselectivity Risk
A
Pyrrolidine
/ NaOH
Alkyl Chloride HCl salt
Low (Salt protects aniline)
B
1,3-Oxazine
Formaldehyde
Hemiaminal
Low (Aliphatic amine > Aniline)
C
Cyclic Carbamate
CDI
Imidazole Carboxylate
Medium (Aniline may react if excess CDI used)
Mechanistic Visualization (Pathway A)
The following diagram details the self-validating nature of the
protocol, where salt formation prevents side reactions.
Figure 2: Mechanistic flow of pyrrolidine formation via thionyl chloride activation.
References
Synthesis of Duloxetine Precursors
Wheeler, W. J., & Kuo, F. (1995). Journal of Labelled Compounds and Radiopharmaceuticals, 36(3), 213-223.
Note: While specific literature on the 3-aminophenyl analog is proprietary, the chemistry is homologous to the 2-thienyl and phenyl analogs found in Duloxetine synthesis.[1]
General Gamma-Amino Alcohol Cyclization
Fujita, K. I., Fujii, T., & Yamaguchi, R. (2004).[4] Organic Letters, 6(20), 3525-3528.[1]
Smith, M. B., & March, J. March's Advanced Organic Chemistry.
(Note: For experimental validation, always verify the identity of the final heterocycle using 1H-NMR, ensuring the disappearance of the CH2-OH protons and the appearance of ring methylene signals.)
Bioconjugation techniques utilizing the aniline moiety of 3-Amino-3-(3-aminophenyl)propan-1-ol
Application Note: Selective Bioconjugation Strategies Targeting the Aniline Moiety of 3-Amino-3-(3-aminophenyl)propan-1-ol Executive Summary & Molecule Analysis This guide details protocols for the site-selective bioconj...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective Bioconjugation Strategies Targeting the Aniline Moiety of 3-Amino-3-(3-aminophenyl)propan-1-ol
Executive Summary & Molecule Analysis
This guide details protocols for the site-selective bioconjugation of 3-Amino-3-(3-aminophenyl)propan-1-ol . This scaffold presents a unique "selectivity challenge" due to the presence of three distinct nucleophiles:
The Core Objective: To utilize the aniline moiety as the primary conjugation handle while leaving the aliphatic amine and alcohol free for subsequent functionalization or binding interactions. This "orthogonality" is achieved by exploiting the drastic pKa difference between the aliphatic and aromatic amines and utilizing aniline-specific oxidative chemistry.
Chemical Structure & Reactivity Profile
Formula: C
HNO
Key Feature: The meta-substituted aniline provides a "soft" nucleophile handle capable of oxidative coupling and pH-selective imine formation, distinct from the "hard" aliphatic amine.
Decision Matrix: Selecting the Right Protocol
The choice of method depends on the target biomolecule and the required stability of the linkage.
Figure 1: Decision tree for selecting the appropriate conjugation strategy based on the target functional group.
Method 1: pH-Controlled Reductive Amination
Mechanism: Exploiting the pKa differential. At pH 4.5, the aliphatic amine (pKa ~10) is fully protonated (
) and non-nucleophilic. The aniline (pKa ~4.[1][2]6) exists in equilibrium with its free base form, allowing it to react with aldehydes to form a Schiff base, which is subsequently reduced.
Best For: Glycan labeling, N-terminal transamination targets.
Protocol
Buffer Preparation: Prepare 100 mM Sodium Acetate buffer, pH 4.5.
Reactant Solubilization: Dissolve the scaffold (3-Amino-3-(3-aminophenyl)propan-1-ol) in the buffer to a final concentration of 10–50 mM.
Note: If solubility is an issue, up to 20% DMSO is tolerated.
Target Addition: Add the aldehyde-containing biomolecule (10–100 µM).
Catalyst Addition: Add 5-methoxyanthranilic acid (5-MA) (10 mM) as a nucleophilic catalyst (optional but recommended for rate enhancement).
Reaction: Incubate at 25°C for 1–2 hours. The aniline forms a Schiff base (imine).
Reduction: Add Sodium Cyanoborohydride (NaCNBH
) to a final concentration of 50 mM. Incubate for 4–16 hours at 4°C.
Critical: Do not use NaBH
as it reduces aldehydes too rapidly.
Purification: Desalt via size-exclusion chromatography (e.g., PD-10 column) or dialysis against PBS pH 7.4.
Validation:
MS: Look for mass shift corresponding to +[Scaffold] + 2H (reduction).
Selectivity Check: Perform the reaction at pH 8.0 as a negative control; if the aliphatic amine reacts, you will see double labeling or complex mixtures.
Method 2: Oxidative Coupling (The "Francis" Chemistry)
Mechanism: Based on the work of the Francis Lab (UC Berkeley). Aniline derivatives couple rapidly and specifically with o-aminophenols or catechols in the presence of an oxidant (Periodate or Ferricyanide). This reaction is orthogonal to native protein functional groups (cysteine, lysine).
Best For: Site-specific labeling of proteins engineered with o-aminophenol handles or tyrosine-rich regions (less specific).
Protocol
Buffer: 50 mM Phosphate Buffer, pH 6.5. (Tris is incompatible due to potential oxidation).
Partner: Ensure the protein target contains an o-aminophenol moiety (or use a catechol).
Mixture: Combine Protein (10–50 µM) and Scaffold (500 µM – 1 mM) in the buffer.
Oxidant Addition:
Option A (Fast): Add Sodium Periodate (NaIO
) to 1–5 mM. Reaction time: 5–10 mins.
Option B (Mild): Add Potassium Ferricyanide (K
Fe(CN)) to 1–2 mM. Reaction time: 30–60 mins.
Quenching: Quench excess oxidant with 50 mM Glucose or Glycerol.
Purification: Gel filtration or dialysis.
Why this works: The oxidant generates an electrophilic iminoquinone intermediate from the aminophenol, which is rapidly trapped by the aniline nucleophile. The aliphatic amine on the scaffold does not participate in this redox cycle.
Method 3: Diazonium Salt Formation (Azo Coupling)
Mechanism: The aniline is converted to a diazonium salt (
) using nitrous acid. This highly reactive electrophile attacks electron-rich aromatic rings (Tyrosine, Histidine) on the protein surface.
Best For: Tyrosine-targeted labeling (non-specific site, but specific residue).
Protocol
Step A: Diazonium Generation (In situ)
Dissolve Scaffold (10 mM) in 0.1 M HCl (cold, 4°C).
Add Sodium Nitrite (NaNO
) (1.1 equivalents, 11 mM) dropwise.
Incubate on ice for 15 minutes. The solution turns from clear to slight yellow.
Safety: Diazonium salts are unstable.[3] Use immediately. Do not isolate.
Step B: Protein Coupling
Buffer Protein target in 100 mM Borate or Carbonate buffer, pH 9.0. (High pH activates Tyrosine to Phenolate).
Add the Diazonium solution (from Step A) to the protein solution slowly on ice.
Stoichiometry: Use 5–10 equivalents of diazonium per Tyrosine residue.
Reaction: Incubate 30–60 mins at 4°C. Solution often turns orange/red (Azo bond formation).
Quenching: Add 100 mM Tris or Glycine to quench unreacted diazonium.
Visual Scheme:
Figure 2: Pathway for Diazonium-mediated Tyrosine coupling.
Comparative Data & Troubleshooting
Parameter
Reductive Amination
Oxidative Coupling
Diazonium Coupling
pH Optimum
4.5 – 5.0
6.5
9.0 (Coupling)
Selectivity
High (vs Aliphatic Amine)
Very High (vs all Native AA)
Moderate (Targets Tyr/His)
Linkage Type
Secondary Amine (Stable)
Heterocycle/Indole-like
Azo Bond (Reducible)
Reagent Risk
NaCNBH (Toxic)
NaIO (Oxidizes Met/Cys)
NaNO (Unstable intermed.)
Troubleshooting Guide:
Problem: Precipitation during Reductive Amination.
Solution: The scaffold may aggregate at high concentrations. Reduce scaffold concentration or add 0.1% Tween-20.
Problem: Oxidation of Protein (Method 2).
Solution: Use K
Fe(CN) instead of Periodate. It is a milder single-electron oxidant that spares Methionine residues.
Problem: Low Yield in Diazonium Coupling.
Solution: Ensure the pH is > 8.5 during the coupling step. The phenol on Tyrosine must be deprotonated to react.
References
Behrens, C. R., et al. (2011).[4] "Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols." Journal of the American Chemical Society, 133(41), 16398–16401. Link
Hooker, J. M., et al. (2006).[4] "Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy." Journal of the American Chemical Society, 128(49), 15558–15559. Link
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Amine-Reactive Chemistries).
Dirksen, A., & Dawson, P. E. (2008). "Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology." Current Opinion in Chemical Biology, 12(6), 760-766. Link
Polymerization initiation using amino-alcohol derivatives like 3-Amino-3-(3-aminophenyl)propan-1-ol
This application note details the use of 3-Amino-3-(3-aminophenyl)propan-1-ol and similar heterofunctional amino-alcohol derivatives as initiators for Ring-Opening Polymerization (ROP) . These molecules are uniquely valu...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the use of 3-Amino-3-(3-aminophenyl)propan-1-ol and similar heterofunctional amino-alcohol derivatives as initiators for Ring-Opening Polymerization (ROP) .
These molecules are uniquely valuable because they possess three distinct nucleophilic sites with hierarchical reactivity: an aliphatic primary amine , an aromatic primary amine , and a primary alcohol . This guide focuses on exploiting this "reactivity gradient" to synthesize end-functionalized polyesters (e.g., Polycaprolactone, Polylactide) capable of subsequent bio-conjugation.
Executive Summary & Molecular Profile
Target Molecule: 3-Amino-3-(3-aminophenyl)propan-1-ol
CAS: (Analogous to 886364-15-4)
Role: Heterofunctional Initiator / Chain Transfer Agent
Primary Application: Synthesis of
-functionalized polyesters via Ring-Opening Polymerization (ROP).
The Reactivity Gradient
Successful polymerization using this initiator relies on understanding the nucleophilicity difference between its functional groups. This allows for "In Situ Protection" —where the most reactive group forms the stable chain-end linkage, leaving the less reactive groups available for propagation or post-polymerization modification.
Functional Group
Type
Approx. pKa (Conj. Acid)
Role in ROP (Lactones/Lactides)
C3-Amino
Aliphatic Amine
~10.5
Primary Initiator. Rapidly attacks the cyclic ester carbonyl to open the first ring, forming a stable amide linkage.
Phenyl-Amino
Aromatic Amine
~4.6
Spectator/Functional Handle. Low nucleophilicity prevents it from initiating effectively under standard conditions, preserving it for post-polymerization drug conjugation.
C1-Hydroxyl
Primary Alcohol
~16
Propagator. After the initial amine attack, the chain end becomes a hydroxyl group. With a catalyst (e.g., Sn(Oct)), this group propagates the polymer chain.[1]
Mechanistic Pathway: The "Amine-First" Initiation
Unlike simple alcohol initiators, amino-alcohols initiate ROP via a Nucleophilic Ring Opening mechanism followed by Coordination-Insertion .
Mechanism Description
Initiation (Amine Attack): The aliphatic amine (
) acts as the strongest nucleophile, attacking the carbonyl carbon of the monomer (e.g., -caprolactone). This opens the ring and forms a stable amide bond.
Transition: The ring-opening event generates a new primary hydroxyl group at the end of the opened monomer unit.
Propagation (Hydroxyl Growth): In the presence of a Lewis Acid catalyst (Tin(II) 2-ethylhexanoate), the newly formed hydroxyl group (and the native C1-hydroxyl) coordinates with the metal center to propagate the chain via standard coordination-insertion.
Figure 1: Mechanistic pathway for amino-alcohol initiated ROP.[2] The aliphatic amine acts as the "sacrificial" initiator to anchor the chain.
Experimental Protocol: Synthesis of
-Aromatic-Amine-Functionalized Poly(
-caprolactone)
Objective: Synthesize Poly(
-caprolactone) (PCL) with a molecular weight of ~5,000 g/mol , featuring a pendant aromatic amine for bioconjugation.
A. Materials & Preparation[3][4][5][6][7][8][9][10]
Monomer:
-Caprolactone (-CL).[1][3] Critical: Must be dried over CaH for 24h and distilled under reduced pressure prior to use. Water acts as a competing initiator.
Initiator: 3-Amino-3-(3-aminophenyl)propan-1-ol.[4] Dry in a vacuum desiccator over P
adjacent to the initiating amine will shift significantly compared to the free initiator. Look for a signal around 3.2–3.4 ppm (distinct from the ester backbone).
Aromatic Signals: Signals for the phenyl ring (
6.5–7.2 ppm) must remain intact.
Aromatic Amine: A broad singlet around
3.5–4.0 ppm (Ar-NH). Note: This may overlap; DO exchange can confirm.
Gel Permeation Chromatography (GPC)
Verify monomodal distribution.
PDI (Polydispersity Index): A successful controlled ROP should yield a PDI < 1.3. Broadening (>1.5) suggests transesterification or competitive initiation by the aromatic amine (unlikely at 110°C without specific catalysis).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Broad PDI (>1.5)
Water contamination or "back-biting".
Dry monomer over CaH longer. Lower reaction temperature to 90°C.
Low MW / No Polymer
Catalyst deactivation or impure initiator.
Ensure Sn(Oct) is fresh (it oxidizes). Recrystallize initiator if possible.
Multimodal GPC
Competitive initiation by Aromatic NH.
The aromatic amine is generally too weak to initiate PCL ROP at 110°C. However, if observed, lower temp or use a specific catalyst (e.g., TBD) that is more selective for alcohol propagation.
Cross-linking
Reaction of both NH and OH groups.
This is actually the mechanism (Amine initiates, OH propagates). True cross-linking only happens if the initiator has >2 reactive sites participating in propagation. Since the amide bond is stable and doesn't propagate, this is rare unless transamidation occurs.
References
Jerome, C., & Lecomte, P. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization.[15] Advanced Drug Delivery Reviews. Link
Kricheldorf, H. R. (2000).
Dubois, P., et al. (1991). Macromolecular Engineering of Polylactones and Polylactides.[15] 3. Use of Aluminum Alkoxides. Macromolecules.[7][8][17][9][18] Link
Rybak, A., & Meier, M. A. R. (2008). Acyclic Diene Metathesis (ADMET) Polymerization of Amino Acid-Derived Monomers.
PubChem. (n.d.). 3-Amino-3-(2-aminophenyl)propan-1-ol Compound Summary. (Structural analog reference). Link
Technical Support Center: Synthesis of 3-Amino-3-(3-aminophenyl)propan-1-ol
Introduction Welcome to the Technical Support Center. This guide addresses the synthesis of 3-Amino-3-(3-aminophenyl)propan-1-ol (CAS: 28994-41-4 for 2HCl salt), a critical diamine scaffold often used as a linker in kina...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 3-Amino-3-(3-aminophenyl)propan-1-ol (CAS: 28994-41-4 for 2HCl salt), a critical diamine scaffold often used as a linker in kinase inhibitors or a precursor for CNS-active agents.
Users frequently report two primary failure modes with this molecule:
Low yields (<40%) during the initial formation of the carbon skeleton (Rodionov reaction).
Product loss during the isolation of the highly water-soluble diamino-alcohol.
This guide moves beyond standard textbook protocols, offering field-tested strategies to maximize yield and purity.
Module 1: Synthetic Route Selection
Q: Which synthetic pathway offers the highest reliability for scale-up?
A: While direct reduction of the nitro-acid seems attractive for its brevity, we recommend a Stepwise Ester-Hydrogenation Route for reproducibility and yield.
Direct reduction of 3-amino-3-(3-nitrophenyl)propanoic acid with
is risky. reduction of aromatic nitro groups often yields azo or hydrazo impurities that are difficult to separate from the polar amine product.
Recommended "Robust" Pathway:
Rodionov Reaction: Construct the skeleton.
Esterification: Protect the carboxylic acid.
Catalytic Hydrogenation: Cleanly reduce the nitro group to an aniline.
Hydride Reduction: Reduce the ester to the alcohol.[1][2][3]
Visualization: Pathway Comparison
Caption: Comparison of the risky direct reduction (yellow) vs. the recommended stepwise route (blue/bold) for higher purity.
Module 2: The Rodionov Reaction (Step 1 Optimization)
Q: My yield for the Rodionov reaction is stuck at 35%. How can I improve this?
A: The Rodionov reaction (Aldehyde + Malonic Acid +
-Amino Acid) is sensitive to solvent and temperature.
Troubleshooting Checklist:
Solvent Choice: Switch from pure ethanol to Ethanol containing 10-20% Glacial Acetic Acid . The acidic medium stabilizes the imine intermediate and facilitates decarboxylation.
Ammonium Source: Ensure your Ammonium Acetate is dry. Wet reagents lead to Knoevenagel condensation side products (cinnamic acids) rather than the desired
-amino acid.
Temperature: Reflux must be vigorous. If using microwave irradiation, set to 110°C for 20-30 mins ; this often doubles the yield compared to conventional heating.
Protocol Adjustment:
Standard: 1 eq Aldehyde, 1 eq Malonic acid, 2 eq
in EtOH.
Optimized: 1 eq Aldehyde, 1.2 eq Malonic acid, 2.5 eq in EtOH/AcOH (4:1) .
Module 3: Reduction & Chemoselectivity
Q: I am seeing "azo" impurities after LiAlH4 reduction. Why?
A:
is a non-selective reducing agent. When reducing aromatic nitro compounds, it proceeds through nitroso and hydroxylamine intermediates. If the stoichiometry or temperature is not strictly controlled, these intermediates couple to form azo () or hydrazo linkages.
Solution:
Adopt the Stepwise Route (see Module 1).
Hydrogenate first: Use
(1 atm) and in Methanol to convert the Nitro group to the Aniline. This is quantitative and clean.
Reduce the Ester/Acid: Once the nitro group is an amine, use
or to reduce the ester to the alcohol. There is no risk of azo formation here.
Module 4: Isolation & Purification (Critical)
Q: The product is water-soluble.[4][5][6] I lose everything during the aqueous workup. What should I do?
A: This is the most common failure point. The product is a diamino-alcohol, which acts as a "pseudo-sugar" in terms of solubility. Avoid standard water/ether extraction.
Strategy A: The "Dry" Workup (For LiAlH4)
Instead of quenching with water/acid:
Dilute the reaction mixture (THF) with diethyl ether.
Add Glauber’s Salt (
) solid portion-wise. The crystal water slowly quenches the aluminate without creating a liquid aqueous phase.
Stir for 1 hour until a white, granular precipitate forms.
Filter the solids.[4][5] The product is in the organic filtrate.
Critical: Wash the filter cake with warm THF or Methanol/DCM (1:9) to recover adsorbed product.
Strategy B: Continuous Extraction (For Aqueous Solutions)
If you end up with an aqueous solution:
Saturate the aqueous phase with solid
(salting out).
Perform continuous liquid-liquid extraction using n-Butanol or Isopropanol/DCM (1:3) for 24 hours.
Evaporate the organic solvent to obtain the crude oil.
Visualization: Isolation Decision Tree
Caption: Decision tree for isolating water-soluble amino alcohols. Green path = optimal for anhydrous reactions.
Quantitative Data: Yield Comparison
Protocol Variant
Rodionov Yield
Reduction Method
Isolation Method
Overall Yield
Standard
35%
Direct
Aqueous Extraction
< 15%
Optimized A
55% (w/ AcOH)
Direct
Fieser Workup
25-30%
Optimized B
55% (w/ AcOH)
Stepwise ()
Quench
45-52%
References
Rodionov Reaction Optimization
Title: "Synthesis of
-amino acids via the Rodionov reaction."
Source:Journal of the American Chemical Society.
Context: Use of glacial acetic acid to improve decarboxyl
Reduction of Amino Acids
Title: "A convenient reduction of amino acids and their derivatives."[6][7] (McKennon & Meyers)[7]
Source:Journal of Organic Chemistry.
Context: Comparison of
vs
and workup str
Isolation Techniques
Title: "Purification of water-soluble amines via salt form
Overcoming solubility issues of 3-Amino-3-(3-aminophenyl)propan-1-ol in aqueous media
The following technical guide addresses the solubility and stability challenges associated with 3-Amino-3-(3-aminophenyl)propan-1-ol (CAS 886364-14-3 / Analogous structures). This guide is structured to provide immediate...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the solubility and stability challenges associated with 3-Amino-3-(3-aminophenyl)propan-1-ol (CAS 886364-14-3 / Analogous structures). This guide is structured to provide immediate, actionable protocols for researchers encountering precipitation, poor dissolution, or stability issues in aqueous media.
Status: Active
Department: Application Science & Formulation Support
Subject: Solubilization, Stability, and Handling Protocols
Executive Summary: The Physicochemical Challenge
3-Amino-3-(3-aminophenyl)propan-1-ol presents a unique solubility challenge due to its "zwitterionic-like" potential and dual-amine functionality.
Hydrophobic Domain: The phenyl ring and propyl chain contribute to high lattice energy (if solid) or lipophilicity (if oil).
Ionizable Centers: It contains two basic centers with distinct pKa values:
Aliphatic Amine (
): pKa 9.5–10.5 (Strong Base).
Aromatic Amine (
): pKa 3.5–4.5 (Weak Base).
The Core Issue: At neutral pH (pH 7.0–7.4), the aromatic amine is uncharged, and the aliphatic amine may exist in an equilibrium between its protonated (soluble) and free-base (insoluble) forms. If the compound is supplied as a free base, it will struggle to dissolve in water without pH modification or cosolvents.
Module 1: Critical Solubility Troubleshooting
Q1: Why does the compound precipitate or form an oil droplet in my aqueous buffer?
Diagnosis: You are likely working with the Free Base form of the molecule at a pH near or above its pKa.
Mechanism: Water solubility for this molecule is driven by the ionization of the aliphatic amine. If the pH of your solution is
, the amine deprotonates, losing its charge. The hydrophobic phenyl ring then drives the molecules to aggregate, causing precipitation or oiling out.
Q2: What is the "Gold Standard" protocol for preparing a highly concentrated stock?
Solution: Convert the free base into a salt in situ using a strong acid.
Protocol A: The Acid-Titration Method (Recommended)
Target Concentration: 10–50 mM
Vehicle: 0.1 M HCl or dilute Acetic Acid.
Step-by-Step:
Weigh the required amount of 3-Amino-3-(3-aminophenyl)propan-1-ol.
Do not add pure water or PBS first.
Add 0.1 M HCl (stoichiometric equivalent: 1.1 to 2.0 equivalents relative to the molarity of the compound).
Why? This protonates the aliphatic amine immediately, breaking the crystal lattice.
Vortex vigorously for 30–60 seconds.
Once dissolved, dilute slowly with water or buffer to the desired volume.
Check pH: Ensure the final pH is
. If it rises above 7.5, precipitation is imminent.
Q3: I cannot use acidic buffers (e.g., Cell Culture). How do I solubilize it?
Solution: Use a water-miscible organic cosolvent to create a "High-Concentration Stock," then spike into media.
Protocol B: The Cosolvent Spike Method
Primary Solvent: DMSO (Dimethyl sulfoxide) or Ethanol (absolute).
Solubility Limit: >100 mM in pure DMSO.
Step-by-Step:
Dissolve the compound in 100% DMSO to create a 100 mM stock.
Sonicate for 5 minutes to ensure complete dissolution (the solution should be clear, slightly yellow).
Dilution Rule: When adding to aqueous media (e.g., DMEM), keep the final DMSO concentration
(v/v) to avoid cytotoxicity.
Critical Step: Add the DMSO stock to the media while vortexing the media. Do not add static; this prevents local high concentrations that cause "crashing out."
Module 2: Stability & Handling (The "Hidden" Variable)
Q4: My solution turned brown/yellow overnight. Is it degraded?
Diagnosis: Yes, this is likely oxidative degradation of the Aniline (aromatic amine) moiety.
Mechanism: Aromatic amines are highly susceptible to auto-oxidation in the presence of light and oxygen, forming quinone-imine colored species.
Prevention Protocol:
Degas Solvents: Use argon/nitrogen-purged water or buffers.
Antioxidants: If compatible with your assay, add 0.1% Ascorbic Acid or 1 mM DTT to the stock solution.
Storage: Store stock solutions at -20°C or -80°C, protected from light (amber vials).
Module 3: Data & Decision Support
Solubility Profile Summary
Solvent System
Solubility Rating
Primary Use Case
Notes
Water (pH 7.0)
Poor (< 1 mg/mL)
None
Risk of precipitation.
0.1 M HCl
Excellent (> 50 mg/mL)
Stock Prep
Forms stable hydrochloride salt.
DMSO
High (> 100 mg/mL)
Stock Prep
Universal solvent; freeze/thaw stable.
Ethanol
Moderate
Synthesis
Volatile; concentration changes over time.
PBS (pH 7.4)
Low/Variable
Assay Medium
Only stable at low concentrations (< 100 µM).
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for solubilizing this specific amino-alcohol derivative.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental pH constraints.
Module 4: Advanced Formulation (In Vivo)
Q5: I need to inject this into a mouse. DMSO is too toxic. What now?
Solution: Use a complexing agent or surfactant system.[1]
Recommended Vehicle:
10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin): The hydrophobic cavity of cyclodextrin encapsulates the phenyl ring, while the exterior remains water-soluble.
Protocol:
Dissolve compound in a small volume of 0.1 M HCl.
Add 20% w/v HP-β-CD solution (in water).
Adjust pH back to 5.0–6.0 using NaOH (carefully, do not overshoot >7).
Filter sterilize (0.22 µm).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44891228, 3-Amino-3-(2-aminophenyl)propan-1-ol. Retrieved from [Link]
Williams, R. (2022). pKa Data Compilation for Aliphatic and Aromatic Amines. Organic Chemistry Data. Retrieved from [Link]
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. (General principles of amino-alcohol solubilization). Retrieved from [Link]
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Resolution of enantiomers in racemic 3-Amino-3-(3-aminophenyl)propan-1-ol mixtures
An enantiomeric resolution is a critical process in stereochemistry, essential for separating racemic mixtures into their individual, pure enantiomers. This is particularly vital in the pharmaceutical industry, where the...
Author: BenchChem Technical Support Team. Date: February 2026
An enantiomeric resolution is a critical process in stereochemistry, essential for separating racemic mixtures into their individual, pure enantiomers. This is particularly vital in the pharmaceutical industry, where the therapeutic activity of a drug can be exclusive to one enantiomer, while the other may be inactive or even cause adverse effects.[1][2]
This Technical Support Center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the resolution of enantiomers in racemic 3-Amino-3-(3-aminophenyl)propan-1-ol mixtures. The content is designed for researchers, scientists, and drug development professionals, offering practical, in-depth guidance for common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) on Chiral Resolution Strategies
This section addresses high-level questions about the primary methods used for resolving chiral amino alcohols.
Q1: What are the main methods for resolving racemic 3-Amino-3-(3-aminophenyl)propan-1-ol?
A1: The two most common and effective methods for resolving racemic amines and amino alcohols are Diastereomeric Salt Crystallization and Chiral Chromatography (including HPLC and SFC).
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[3][4] This reaction creates a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[5][6][7][8]
Chiral Chromatography: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to interact differently with each enantiomer.[9][10] This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation.[10] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities.[11]
Q2: How do I choose between diastereomeric crystallization and chiral chromatography?
A2: The choice depends on scale, available equipment, and the stage of development.
Diastereomeric Salt Crystallization is often preferred for large-scale, industrial production because it is generally more cost-effective and scalable.[4][12] However, it can be labor-intensive to develop, requiring extensive screening of resolving agents and solvents, and success is not guaranteed.[3]
Chiral Chromatography (HPLC/SFC) is exceptionally versatile and often the first choice for analytical-scale separation and purity assessment due to its high success rate and rapid method development.[9][13] Preparative chromatography can be used for producing larger quantities, though it may be more expensive than crystallization at a very large scale.
Q3: What is a chiral resolving agent and how does it work?
A3: A chiral resolving agent is an enantiomerically pure compound used to convert a mixture of enantiomers into a mixture of diastereomers. For resolving a basic compound like 3-Amino-3-(3-aminophenyl)propan-1-ol, an acidic chiral resolving agent is used. The fundamental principle is that the reaction between a racemic base (R/S-amine) and a pure chiral acid ((R)-acid) forms two different salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. These salts are diastereomers and have distinct solubilities, which allows the less soluble salt to be selectively crystallized from a suitable solvent.[5]
Section 2: Troubleshooting Guide for Diastereomeric Salt Crystallization
This classical technique is powerful but often requires empirical optimization. Below are solutions to common problems.
Q4: I've mixed my racemic amine and chiral resolving agent, but no crystals are forming. What should I do?
A4: This is a common issue indicating that the diastereomeric salts are too soluble in the chosen solvent system.[7]
Causality: Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its solubility limit. If the salts are highly soluble, the solution remains unsaturated or metastable.
Troubleshooting Steps:
Solvent Screening: The initial solvent choice is critical. Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, and mixtures with water) on a small scale to find a system where one diastereomeric salt has significantly lower solubility.[5][7]
Introduce an Anti-Solvent: An anti-solvent is a solvent in which the salts are poorly soluble but is miscible with the primary solvent.[7] Gradually adding an anti-solvent (e.g., water to an ethanol solution, or a non-polar solvent like heptane to an ethyl acetate solution) will decrease the overall solubility and induce precipitation.
Increase Concentration: Carefully remove some of the solvent under reduced pressure to create a more concentrated, supersaturated solution.
Cooling: If the salts' solubility is temperature-dependent, slowly cooling the solution can induce crystallization.[7] Avoid crash cooling, as it can lead to the formation of oils or amorphous solids.[7]
Q5: My resolution attempt produced an oil or an amorphous solid, not crystals. How can I fix this?
A5: Oiling out typically occurs when the solution becomes supersaturated too quickly, or the chosen solvent is a poor medium for crystal lattice formation.[7]
Causality: The molecules are coming out of solution faster than they can organize into an ordered crystal lattice.
Troubleshooting Steps:
Slow Down Supersaturation: If using cooling, decrease the cooling rate. If using an anti-solvent, add it more slowly and with vigorous stirring at the point of addition.
Optimize the Solvent System: Try a solvent mixture to fine-tune the solvating properties. Sometimes, a solvent that is a slightly better solvent can slow down precipitation and promote proper crystal growth.
Attempt Seeding: If you have a small amount of the desired crystalline diastereomeric salt, add a tiny crystal (a "seed") to the supersaturated solution to initiate controlled crystallization.
Q6: The enantiomeric excess (e.e.) of my crystallized product is low. Why is this happening?
A6: Low enantiomeric excess indicates that both diastereomeric salts are co-crystallizing. This can happen if their solubilities are too similar in the chosen solvent system or if the system forms solid solutions.[7]
Causality: The crystallization process is not selective enough for the less soluble diastereomer.
Troubleshooting Steps:
Control Supersaturation: High supersaturation levels can trigger the rapid nucleation of both diastereomers.[7] Maintain a low level of supersaturation by employing slow cooling or slow anti-solvent addition to favor the growth of the desired crystals over the nucleation of new, undesired ones.[7]
Re-crystallization: Purify the obtained solid by re-crystallizing it from the same or a different solvent system. This second crystallization step often significantly enhances the diastereomeric purity.
Check Molar Ratio of Resolving Agent: The stoichiometry is crucial. While a 1:1 molar ratio of racemate to resolving agent is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent can improve selectivity.
Q7: How do I recover my pure enantiomer after separating the diastereomeric salt?
A7: Once the diastereomeric salt is isolated and purified, you must break the salt apart to liberate the free amine and recover the chiral resolving agent.[5]
Protocol: Liberation of the Free Amine
Dissolution: Dissolve the dried, purified diastereomeric salt in water.
Basification: Add a base (e.g., 1 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10). This neutralizes the acidic resolving agent and deprotonates the amine, converting it to its free base form.[5]
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) several times.[5]
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched amine.
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for enantiomeric resolution via diastereomeric salt crystallization.
Data Presentation: Common Chiral Resolving Agents for Amines
Section 3: Troubleshooting Guide for Chiral Chromatography (HPLC/SFC)
Chiral chromatography offers high resolving power but requires systematic method development.
Q8: I'm running my sample on a chiral column but see only a single, sharp peak. What's wrong?
A8: Observing no resolution is a common starting point in chiral method development. It means the chosen conditions do not provide any enantioselectivity.[17][18]
Causality: The interactions between the two enantiomers and the chiral stationary phase (CSP) are identical under the current mobile phase conditions, or the CSP is simply not suitable for your molecule.
Troubleshooting Workflow:
Confirm CSP Suitability: The choice of CSP is the most critical factor.[17] For amino alcohols, polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are the most successful and should be your first choice.[1][17] If you are using a different type, it may not be appropriate.
Optimize the Mobile Phase:
Change the Alcohol Modifier (Normal Phase): The choice of alcohol in a normal-phase system (e.g., Hexane/Alcohol) is crucial for selectivity. If you see no resolution with ethanol, switch to isopropanol, or vice-versa.[19] This simple change can often introduce or dramatically improve separation.
Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%). Lower alcohol content generally increases retention and may improve resolution, but can also broaden peaks.[17][19]
Verify the Additive: For a basic amine, a basic additive like Diethylamine (DEA) is essential in normal-phase chromatography to ensure good peak shape and prevent unwanted interactions with the silica surface.[17] Ensure it is present at a suitable concentration (typically 0.1%).
Troubleshooting Flowchart for No Enantiomeric Resolution
Caption: A stepwise troubleshooting workflow for addressing a lack of enantiomeric resolution.
Q9: My peaks are resolved, but they are broad and/or tailing. How can I improve the peak shape?
A9: Poor peak shape compromises resolution and quantification. It is typically caused by undesirable secondary interactions, column overload, or an inappropriate sample solvent.[18]
Causality: Tailing often occurs when the basic amine analyte interacts strongly with acidic silanol groups on the silica support of the CSP. Broadening can be caused by slow kinetics or injecting too much sample.
Troubleshooting Steps:
Optimize Additive Concentration: If using a basic additive like DEA, try slightly increasing its concentration (e.g., from 0.1% to 0.2%). The additive competes with your analyte for active sites on the stationary phase, improving peak symmetry.[17]
Reduce Sample Concentration/Volume: Injecting too much mass on the column leads to column overload and broad, often triangular-shaped peaks. Reduce the sample concentration or the injection volume.[18]
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the mobile phase itself.[19] Dissolving your sample in a solvent much stronger than the mobile phase can cause significant peak distortion.
Q10: The peaks are partially overlapping (poor resolution). How can I increase the separation between them?
A10: Poor resolution (Rs < 1.5) means the selectivity or efficiency of the system is insufficient.
Causality: The difference in interaction energy between the enantiomers and the CSP is small, or band broadening is excessive, causing the peaks to merge.
Troubleshooting Steps:
Lower the Temperature: Temperature can significantly affect selectivity in chiral separations.[1][19] Lowering the column temperature (e.g., from 25°C to 15°C) often increases the stability of the transient diastereomeric complexes formed on the CSP, enhancing selectivity and improving resolution.[18]
Reduce the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) gives the enantiomers more time to interact with the stationary phase, which can improve resolution, especially when separation is limited by mass transfer kinetics.[18][19] However, this will increase the analysis time.
Fine-Tune Mobile Phase Composition: Small, incremental changes to the percentage of the alcohol modifier can have a large impact on resolution.[17] Systematically adjust the concentration in small steps (e.g., 1-2%) around the condition that gives the best initial separation.
Data Presentation: Typical Starting Conditions for Chiral Method Screening
Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC. [Link]
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
Amino Acid and Peptide Chiral Separations. Regis Technologies. [Link]
Troubleshooting poor peak resolution in the chromatography of benzobarbital enantiomers. Benchchem.
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols (review). ResearchGate. [Link]
Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. Benchchem.
Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. [Link]
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]
SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies. [Link]
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. [Link]
US4379941A - Resolution of racemic amino acids.
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]
Enantiomer separation of phenlypropanol using amide type chiral stationary phases. ResearchGate. [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]
Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]
Breaking Down the Methods: Chromatography and Crystalliz
KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
Comparative Guide to HPLC Method Development for Purity Analysis of 3-Amino-3-(3-aminophenyl)propan-1-ol
Abstract This guide provides a comprehensive, in-depth approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Amino-3-(3-aminophenyl)propan-1-ol. As a critical i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive, in-depth approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Amino-3-(3-aminophenyl)propan-1-ol. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this chiral amino alcohol is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices, from stationary phase selection to mobile phase optimization. We will explore a systematic approach to method development, present a detailed experimental protocol, and offer a comparative analysis of different chromatographic strategies, supported by illustrative data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable, stability-indicating HPLC method for this and structurally similar compounds.
Introduction: The Analytical Challenge
3-Amino-3-(3-aminophenyl)propan-1-ol is a polar, chiral molecule containing two basic amine functionalities and a hydroxyl group. This combination of features presents a unique set of challenges for reversed-phase HPLC, the workhorse of pharmaceutical analysis. The primary analytical objectives for a purity method are to achieve:
Adequate retention of the polar main component.
Symmetrical peak shape for the basic analyte.
Resolution of the main peak from all potential impurities, including process-related impurities and degradation products.
Sensitivity for the detection and quantification of impurities at low levels.
The presence of a chiral center also necessitates consideration for the separation of enantiomers, which often requires specialized chiral stationary phases.[1] This guide will focus on achiral purity analysis but will touch upon chiral separation considerations.
Foundational Principles of Method Development
A successful HPLC method is built on a thorough understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.[2] For 3-Amino-3-(3-aminophenyl)propan-1-ol, key properties to consider are its polarity, basicity (pKa of the amino groups), and UV chromophore (the phenyl ring).
Initial Assessment and Analyte Characterization
Before embarking on experimental work, a theoretical assessment of the analyte's structure is crucial.
Polarity: The presence of two amino groups and a hydroxyl group makes the molecule highly polar. This suggests that retention on traditional C18 columns might be challenging, especially with highly aqueous mobile phases.[3]
Basicity: The two amino groups are basic, with an estimated pKa around 4.74 for the aniline-like amine.[4] At acidic pH values (typically used in reversed-phase HPLC to ensure good peak shape for basic compounds), these groups will be protonated, further increasing the molecule's polarity.
UV Absorbance: The phenyl ring provides a chromophore that allows for UV detection, a common and robust detection method in HPLC.
The Method Development Workflow
A systematic approach to method development is essential for efficiency and for creating a robust final method. The following workflow illustrates the key stages:
Caption: A systematic workflow for HPLC method development.
Experimental Design and Rationale
This section details the experimental choices and their underlying scientific principles for developing a purity method for 3-Amino-3-(3-aminophenyl)propan-1-ol.
Column Selection: A Comparative Approach
The choice of stationary phase is the most critical factor in achieving the desired selectivity.[5] Given the polar and basic nature of our analyte, several column chemistries should be considered and compared.
Stationary Phase
Rationale for Selection
Expected Performance
Standard C18
The industry standard and a good starting point for most small molecules.
Potential for poor retention due to high polarity. Peak tailing may occur due to interactions between the basic analytes and residual silanols on the silica surface.
Polar-Embedded C18
Incorporates a polar group (e.g., amide, carbamate) near the silica surface, which improves retention of polar compounds in highly aqueous mobile phases.
Enhanced retention and potentially better peak shape for the main analyte and polar impurities. A good alternative to standard C18.
Phenyl-Hexyl
The phenyl stationary phase can provide alternative selectivity through π-π interactions with the analyte's aromatic ring.
May offer unique selectivity for aromatic impurities that are not well-resolved on alkyl phases.
HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of highly polar compounds.[6]
Excellent retention is expected, but method development can be more complex. May be a good option if reversed-phase methods fail to provide adequate retention.
Recommendation: Begin with a Polar-Embedded C18 column as it offers a good balance of hydrophobicity for retaining non-polar impurities and enhanced polarity for retaining the main analyte.
Mobile Phase Optimization
The mobile phase composition fine-tunes the retention and selectivity of the separation.[7]
3.2.1. Organic Modifier
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.
Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths.
Methanol: Can offer different selectivity due to its protic nature.
Recommendation: Start with acetonitrile due to its favorable physical properties.
3.2.2. Aqueous Phase and pH Control
For basic compounds like 3-Amino-3-(3-aminophenyl)propan-1-ol, controlling the mobile phase pH is crucial for achieving symmetrical peaks.[8]
Low pH (2-3): At this pH, the amino groups will be protonated, and the residual silanols on the silica surface will be non-ionized, minimizing undesirable secondary interactions and reducing peak tailing.
Mid-range pH (4-6): In this range, the analyte's ionization state may change, leading to poor peak shape and lack of robustness. This range should generally be avoided.
High pH (8-10): At high pH, the analyte will be in its neutral form, which can increase retention. However, this requires a pH-stable column and can sometimes lead to other peak shape issues.
Recommendation: A low pH mobile phase is the most robust starting point. A buffer is necessary to maintain a constant pH. Volatile buffers are preferred for LC-MS compatibility.
Buffer System
pH Range
Advantages
Disadvantages
0.1% Formic Acid
~2.7
Volatile, simple to prepare.
Limited buffering capacity.
0.1% Trifluoroacetic Acid (TFA)
~2.0
Volatile, good for peak shape.
Can cause ion suppression in LC-MS.
10 mM Phosphate Buffer
2-3
Excellent buffering capacity.
Non-volatile, not suitable for LC-MS.
Recommendation: Begin with 0.1% Formic Acid in water for initial screening due to its simplicity and LC-MS compatibility. If peak shape is poor, a phosphate buffer can be evaluated for non-LC-MS applications.
Detection
A Diode Array Detector (DAD) or a UV-Vis detector is suitable for this analysis. The aromatic ring in 3-Amino-3-(3-aminophenyl)propan-1-ol should provide good UV absorbance. A wavelength of 254 nm is a good starting point, with further optimization based on the UV spectrum of the analyte and its impurities. For impurities that lack a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be considered.[9]
Detailed Experimental Protocol: A Starting Point
The following protocol provides a robust starting point for the method development.
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD.
Parameter
Recommended Condition
Rationale
Column
Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
Balances retention for polar and non-polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides low pH for good peak shape of basic analytes.
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency.
Gradient
5% to 95% B in 20 minutes
A broad gradient to elute compounds with a wide range of polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Provides reproducible retention times.
Detection
DAD, 254 nm
Common wavelength for aromatic compounds.
Injection Volume
10 µL
A typical injection volume.
Sample Preparation
Dissolve in 50:50 Water:Acetonitrile
Ensures good solubility and compatibility with the mobile phase.
graph TD {
A[Prepare Mobile Phases] --> B[Equilibrate Column];
B --> C[Inject Sample];
C --> D[Run Gradient];
D --> E[Acquire Data];
E --> F[Analyze Chromatogram];
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide (CID vs. HCD)
Target Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Core Managers.[1]
Executive Summary
This guide provides a structural elucidation framework for 3-Amino-3-(3-aminophenyl)propan-1-ol (
, MW 166.22 Da).[1] Due to its dual-amine functionality (benzylic primary amine and aniline moiety) combined with a terminal alcohol, this molecule exhibits complex ionization behavior.[1]
This document compares Collision Induced Dissociation (CID) against Higher-energy Collisional Dissociation (HCD) .[1][2][3] While CID is sufficient for molecular weight confirmation via neutral loss detection, HCD is strictly required for definitive structural characterization and differentiation from isobaric metabolites.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol utilizes a "Standardized Ramp" approach, allowing the user to capture both labile and stable fragments in a single injection.
Instrument Platform: Q-Exactive / Orbitrap Series (or equivalent Q-TOF).[1]
Limitation: CID spectra often fail to confirm the position of the phenyl ring or the chain length, as the carbon skeleton remains largely intact.
Scenario B: HCD (Beam-type / Non-Resonant)
Mechanism: Fast heating.[1] High-energy collisions occur within the C-trap/HCD cell, accessing high-energy dissociation channels before energy redistribution (ergodicity) occurs.[1]
Observed Spectra: Dominated by Skeletal Cleavage .[1]
Key Fragments:
m/z 121.07 (Base Peak): Benzylic cleavage.[1] The bond between
and of the propyl chain breaks, leaving the stabilized 3-aminobenzyl-iminium ion . This confirms the benzylic amine structure.
The following diagram illustrates the divergent pathways. Note how the benzylic position acts as the "switch" between neutral loss (CID) and backbone cleavage (HCD).
Figure 1: Divergent fragmentation pathways.[1] CID favors neutral losses (Red), while HCD drives structural confirmation via benzylic cleavage (Green).
Data Summary & Isomer Differentiation
The table below assists in differentiating the target molecule from its isomers (e.g., 4-amino analogues).
To distinguish 3-Amino-3-(3-aminophenyl)... (Meta) from 3-Amino-3-(4-aminophenyl)... (Para):
Look for m/z 106/108 ratios: Para-substituted anilines often yield stronger quinoid-type fragments (m/z 106-108 range) due to resonance stabilization that is geometrically impossible for the meta-isomer [1].[1]
HCD Energy Ramp: The meta-isomer typically requires slightly higher activation energy to fragment the aromatic ring compared to the para-isomer, which has a direct conjugation path across the ring.
Experimental Workflow Diagram
Figure 2: Recommended LC-MS/MS workflow for high-confidence identification.[1]
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for benzylic/inductive cleavage rules).
Holčapek, M., et al. (2010). "Fragmentation of isomeric aromatic amines."[1] Journal of Mass Spectrometry. (General reference for aniline isomer differentiation).[1]
Thermo Fisher Scientific. (2023).[1] "HCD vs CID: A Guide to Fragmentation." Planet Orbitrap Technical Notes.
NIST Mass Spectrometry Data Center. "Standard Reference Data for Benzylamine derivatives."
Note: Specific spectral libraries for this exact catalog compound may be proprietary; the mechanisms described above are derived from first-principles mass spectrometry of benzylic amines and amino-alcohols.
Comparative Guide: Reactivity of 3-Aminophenyl vs. 4-Aminophenyl Propanol Isomers
Executive Summary In medicinal chemistry and linker design, the choice between 3-(3-aminophenyl)-1-propanol (Meta-isomer) and 3-(4-aminophenyl)-1-propanol (Para-isomer) is rarely arbitrary. While they share identical mol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry and linker design, the choice between 3-(3-aminophenyl)-1-propanol (Meta-isomer) and 3-(4-aminophenyl)-1-propanol (Para-isomer) is rarely arbitrary. While they share identical molecular weights and functional groups, their electronic topographies differ significantly.[1][2]
The Para-Isomer acts as a superior nucleophile and a linear geometric spacer but suffers from lower oxidative stability due to quinoid resonance susceptibility.[2]
The Meta-Isomer offers enhanced metabolic stability and a "kinked" geometry that can improve solubility profiles, though it exhibits slower reaction kinetics in acylation or alkylation couplings.[2]
This guide dissects these differences using physical organic chemistry principles and provides a validated experimental protocol to quantify their reactivity ratios.
Part 1: Chemical Property Matrix[1]
The following table summarizes the core physicochemical differences derived from Hammett substituent constants and structural analysis.
Feature
3-Aminophenyl Propanol (Meta)
4-Aminophenyl Propanol (Para)
Mechanistic Driver
Geometry
Angled ()
Linear ()
Substitution position on benzene ring.
Amine Basicity (pKa)
~4.7 (Lower)
~5.1 (Higher)
Alkyl group (+I effect) is more effective in para.[2]
Nucleophilicity
Moderate
High
Resonance donation (+M) from alkyl is absent in meta.[2]
Oxidative Stability
High
Low
Para allows formation of Quinone Imine species.[2]
The reactivity of the primary amine is governed by the electron density on the nitrogen atom.[2]
Para-Effect: The propyl-alcohol chain at the 4-position exerts a weak electron-donating inductive effect (+I) and hyperconjugation. In the para position, these effects are communicated efficiently to the amine, raising the HOMO energy and increasing nucleophilicity.
Meta-Effect: In the 3-position, the alkyl group can only exert a weak inductive effect. There is no direct resonance conjugation between the alkyl group and the amine lone pair.[2] Consequently, the meta-amine is less basic and reacts slower with electrophiles (e.g., NHS-esters, acid chlorides).[1]
Oxidative Instability (The "Para-Quinone" Trap)
A critical consideration for drug development is the metabolic fate of the aniline moiety.
4-Aminophenyl: Can be easily oxidized to a quinone imine intermediate (reactive metabolite) by cytochrome P450s or ambient oxidation.[2] This is a common toxicity liability.[2]
3-Aminophenyl: Cannot form a stable quinoid structure without breaking aromaticity significantly.[2] Therefore, it is far more resistant to oxidative degradation.[1][2]
Geometric Implications for Linkers
In PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs):
Para: Provides maximum distance extension (linear vector).[2]
Meta: Introduces a "turn" or "kink," which can disrupt π-stacking aggregation and improve the aqueous solubility of the final conjugate.
Part 3: Visualization of Reactivity Pathways
The following diagram illustrates the divergent reactivity pathways, highlighting the oxidative risk associated with the para-isomer.
Figure 1: Comparative reactivity flow showing the trade-off between nucleophilic speed (Para) and oxidative stability (Meta).
Part 4: Experimental Validation Protocol
To objectively select the correct isomer for your application, perform this Competitive Acylation Assay . This protocol uses a "self-validating" internal competition method to determine the relative reactivity rates (
) without requiring absolute rate constant measurements.
Self-Validation Check: Take a T0 aliquot (50 µL) and analyze via HPLC to confirm the starting ratio is exactly 1:1 (correct by area integration if necessary).
Limiting Addition:
Prepare a solution of 0.5 mmol Benzoyl Chloride (0.25 equivalents relative to total amine) in 2 mL DCM.
Add this solution dropwise to the Competition Mix at 0°C over 5 minutes with vigorous stirring.
Rationale: Using limiting electrophile ensures the amines compete for the reagent based purely on their nucleophilicity.[2]
Identify the benzoylated products (Amide-Para and Amide-Meta) and unreacted amines.
Calculation: The relative rate constant is calculated using the Ingold-Shaw equation for competitive reactions:
Alternatively, for low conversion (<20%), the product ratio roughly approximates the rate ratio:
Expected Result
You will observe a ratio favoring the Para-product (typically 1.5x to 3x depending on solvent), confirming its superior nucleophilicity due to the electron-donating alkyl group in the conjugated position.
Part 5: Synthesis & Sourcing Notes
When sourcing or synthesizing these materials, purity profiles differ:
Synthesis of Para-Isomer (3-(4-aminophenyl)-1-propanol):
Route: Nitration of hydrocinnamic acid
Separation of para-isomer Reduction of acid to alcohol Hydrogenation of nitro to amine.[2]
Impurity Watch: Often contains traces of the ortho-isomer if separation was poor.
Synthesis of Meta-Isomer (3-(3-aminophenyl)-1-propanol):
Route: Heck coupling of 3-bromoaniline with allyl alcohol (complex) OR Nitration of cinnamic acid (meta-directing EWG)
Reduction.
Impurity Watch: Generally harder to source in bulk with >98% purity compared to the para isomer.[2]
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews.[2] Link
Sigma-Aldrich. 3-(4-Aminophenyl)-1-propanol Product Specification & Safety Data Sheet.Link
Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: visual inspection of molecular structures to identify reactive metabolites (Quinone Imines).[1][2] Chemical Research in Toxicology.[2] Link
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] (Specific section: Aromatic Electrophilic Substitution - Orientation and Reactivity). Wiley-Interscience.[2]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87361, 3-(4-Aminophenyl)-1-propanol.Link
Definitive Guide: Validating Enantiomeric Excess of 3-Amino-3-(3-aminophenyl)propan-1-ol via Immobilized Chiral HPLC
Executive Summary The precise quantification of enantiomeric excess (ee) for 3-Amino-3-(3-aminophenyl)propan-1-ol presents a unique chromatographic challenge due to its dual-amine functionality and gamma-amino alcohol mo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The precise quantification of enantiomeric excess (ee) for 3-Amino-3-(3-aminophenyl)propan-1-ol presents a unique chromatographic challenge due to its dual-amine functionality and gamma-amino alcohol motif. Traditional coated chiral stationary phases (CSPs) often suffer from peak tailing and limited solvent compatibility when handling such highly basic, polar analytes.
This guide validates the superior performance of Immobilized Amylose-based CSPs (e.g., CHIRALPAK® IA-3) over traditional coated columns and derivatization techniques. We provide a self-validating protocol compliant with ICH Q2(R2) standards, ensuring robust separation (Rs > 2.0) and precise quantitation (ee > 99.5%).
Part 1: The Challenge – The "Double Amine" Trap
The analyte, 3-Amino-3-(3-aminophenyl)propan-1-ol, contains two primary amine groups: one at the benzylic position (C3) and one on the phenyl ring (meta-position).
Extreme Basicity: The two amine groups act as strong Lewis bases, interacting aggressively with residual silanols on the silica support, leading to severe peak tailing.
Solubility Issues: The polar nature of the molecule often requires polar co-solvents (Methanol, Ethanol) or "non-standard" solvents (DCM, THF) to prevent aggregation, which are often forbidden on traditional coated columns.
Detection: The meta-aniline moiety provides decent UV absorption at 254 nm, but requires a mobile phase transparent in this region.
Part 2: Comparative Analysis
We compare the recommended Immobilized Amylose Method against the two most common alternatives: Coated Polysaccharide Columns and Pre-column Derivatization .
Table 1: Performance Matrix
Feature
Method A: Immobilized Amylose (Recommended)
Method B: Coated Amylose (Traditional)
Method C: Derivatization (OPA/NBD-Cl)
Column Technology
Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., IA-3).
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., AD-H).
C18 (Achiral) or Chiral Column after reaction.
Solvent Flexibility
High: Compatible with THF, DCM, MtBE, and Ethyl Acetate.
Low: Restricted to Alkanes/Alcohols. No "forbidden" solvents.[1][2]
Complex: Requires reaction time, quenching, and filtration.
Racemization Risk
None (Direct analysis).
None (Direct analysis).
High: Reaction conditions (pH/Temp) may induce racemization.
Typical Resolution ()
> 2.5 (Sharper peaks due to solvent optimization).
1.5 - 2.0 (Often tailing limited).
> 3.0 (If reaction works perfectly).
Why Immobilized Phases Win
For this specific diamine, the ability to use Methyl tert-butyl ether (MtBE) or Tetrahydrofuran (THF) as a co-solvent is the game-changer. These solvents suppress hydrogen bonding between the analyte's amines and the stationary phase backbone more effectively than simple alcohols, sharpening the peak shape significantly. Coated columns (Method B) would be destroyed by these solvents.
Part 3: Scientific Mechanism & Logic
To understand the separation, we must visualize the interaction. The separation relies on a 3-Point Interaction Model between the analyte and the chiral selector.
Diagram 1: Chiral Recognition Mechanism
This diagram illustrates the transient diastereomeric complex formed between the analyte and the Immobilized Amylose selector.
Caption: The "3-Point Rule" in action. The immobilized phase provides a rigid cavity where the benzylic amine and hydroxyl groups form specific H-bonds, while the phenyl ring engages in Pi-Pi stacking. The (S)-enantiomer fits into the chiral cleft, while the (R)-enantiomer is sterically hindered, causing elution differences.
Part 4: Validated Experimental Protocol
This protocol is designed to be self-validating . If the system suitability criteria are not met, the method pauses for troubleshooting.
Stock Solution: 1.0 mg/mL in Ethanol (HPLC Grade).
Test Solution: Dilute Stock 1:10 with Mobile Phase (Final: 0.1 mg/mL).
System Suitability Sample: Racemic mixture of the analyte (must show
).
Step-by-Step Workflow
Caption: Operational workflow for ee determination. The critical decision node (Diamond) ensures no samples are wasted if the column condition is suboptimal.
Part 5: Validation Framework (ICH Q2(R2))
To ensure this method is publication-ready and regulatory-compliant, the following parameters must be verified.
Specificity
Requirement: Baseline separation of enantiomers (
) and no interference from the solvent front.
Target Data: Retention time Enantiomer 1 (
) ~ 6.5 min; Enantiomer 2 () ~ 8.2 min.
Linearity & Range
Protocol: Prepare 5 concentrations ranging from 0.1% to 120% of the target concentration.
Acceptance:
for both enantiomers.
Accuracy (Recovery)
Protocol: Spike known amounts of the minor enantiomer (0.1%, 0.5%, 1.0%) into the pure major enantiomer.
Acceptance: Recovery between 90-110% at the LOQ level.
Precision (Repeatability)
Protocol: 6 injections of the standard solution.
Acceptance: RSD
1.0% for peak area ratios.
Sensitivity (LOD/LOQ)
Calculation: Based on Signal-to-Noise (S/N) ratio.
LOD (S/N = 3): Typically ~0.05 µg/mL.
LOQ (S/N = 10): Typically ~0.15 µg/mL.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[8][9] [Link]
Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs. Journal of Chromatography A, 906(1-2), 379-397. [Link]
Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach.[11] Wiley-VCH. (See Chapter on Polysaccharide Phases for Amino Alcohols). [Link]
Infrared (IR) spectroscopy characteristic peaks of 3-Amino-3-(3-aminophenyl)propan-1-ol
Title: Infrared Spectroscopy Profiling of 3-Amino-3-(3-aminophenyl)propan-1-ol: A Quality Control & Characterization Guide Executive Summary 3-Amino-3-(3-aminophenyl)propan-1-ol is a critical chiral building block, often...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Infrared Spectroscopy Profiling of 3-Amino-3-(3-aminophenyl)propan-1-ol: A Quality Control & Characterization Guide
Executive Summary
3-Amino-3-(3-aminophenyl)propan-1-ol is a critical chiral building block, often employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] Its dual-amine functionality (combining an aliphatic primary amine and an aromatic primary amine) alongside a primary alcohol creates a complex hydrogen-bonding network that complicates spectral interpretation.[1]
This guide provides a technical breakdown of its Infrared (IR) characteristics. Unlike standard spectral libraries, we focus on the comparative performance of IR spectroscopy in distinguishing this product from its key synthetic precursors (specifically nitro-analogues) and structural isomers.
Structural Analysis & Predicted IR Profile
To accurately interpret the spectrum, we must deconstruct the molecule into its three vibrationally active zones.
Zone A (Aromatic Amine): The 3-aminophenyl moiety (Aniline-like).[1]
Zone B (Aliphatic Amine): The chiral center amine at position 3.
Zone C (Primary Alcohol): The terminal hydroxyl group at position 1.
Characteristic Peak Assignment Table
Functional Group
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Diagnostic Note
O-H (Alcohol)
Stretching
3200–3550
Broad, Strong
Often overlaps with N-H stretches; broadness indicates H-bonding.[1]
N-H (Pri. Amine)
Stretching (Asym/Sym)
3350–3450
Medium, Sharp
Look for "doublet" spikes riding on the broad O-H curve. Two sets expected (aliphatic & aromatic).[1][2][3][4][5][6][7]
Critical differentiator from non-aromatic amines (aniline type bond is stronger).
C-N (Aliphatic)
Stretching
1020–1200
Medium
Weaker than the aromatic C-N stretch.
C-O (Alcohol)
Stretching
1000–1050
Strong
Characteristic of primary alcohols (CH₂-OH).
Benzene Ring
OOP Bending
690–710 & 750–810
Strong
Meta-substitution pattern. Critical for distinguishing from ortho/para isomers.[1]
Comparative Analysis: Product vs. Alternatives
In a drug development context, "alternatives" refer to the precursors (impurities) or structural analogues one might encounter during synthesis.
Comparison 1: Reaction Monitoring (Nitro-Precursor vs. Target)
The most common synthesis route involves the reduction of 3-Amino-3-(3-nitrophenyl)propan-1-ol (or the dinitro precursor).[1]
The Challenge: Confirming complete reduction of the nitro group to the amine.
The IR Solution:
Precursor (Nitro): Shows two distinct, strong bands at ~1530 cm⁻¹ (Asymmetric NO₂) and ~1350 cm⁻¹ (Symmetric NO₂) .
Target (Amine): These bands disappear .[1][4] They are replaced by the N-H scissoring (~1600 cm⁻¹) and the broad N-H/O-H stretch evolution in the 3300 region.
Verdict: IR is superior to UV-Vis for this specific check because the nitro stretch is distinct from the aromatic absorption.[1]
Comparison 2: Structural Isomers (Meta vs. Para)
Distinguishing the 3-aminophenyl (meta) isomer from the 4-aminophenyl (para) isomer.
The Challenge: Both have identical functional groups (OH, Aliphatic NH₂, Aromatic NH₂). The high-frequency region (3000+) is identical.[1]
The IR Solution (Fingerprint Region):
Meta (Target): Look for Out-of-Plane (OOP) bending peaks at 690–710 cm⁻¹ and 750–810 cm⁻¹ .
Para (Alternative): typically shows a single strong band at 800–850 cm⁻¹ .[1]
Verdict: IR is a faster "first-pass" check for regio-isomerism than NMR, which requires solvation and expensive instrument time.[1]
Experimental Protocol: Validated Workflow
To ensure reproducibility, follow this self-validating protocol.
Method A: Attenuated Total Reflectance (ATR) - Recommended[1]
Loading: Apply ~5-10 mg of sample to the crystal center.
Compression: Apply pressure using the anvil until the force gauge reaches the "green" zone (ensure intimate contact).
Scan: Collect sample spectrum (32 scans).
Validation: Check the 2200–2400 cm⁻¹ region. Significant noise here indicates poor atmospheric correction (CO₂). Retake background if necessary.[1]
Method B: KBr Pellet (Traditional)
Use Case: If the sample is extremely hygroscopic, KBr can sometimes protect it better during the scan, or if transmission mode is required for weak overtones.
Warning: The hydroxyl group in the molecule will exchange with moisture in the KBr if not kept strictly dry, broadening the 3300 cm⁻¹ peak excessively. ATR is preferred for this molecule. [1]
Visualizations
Diagram 1: Spectral Interpretation Decision Logic
This diagram guides the analyst through the peak assignment process to confirm identity.
Caption: Logical flow for confirming the presence of both amine types and the specific meta-substitution pattern.
Diagram 2: Comparative QC Workflow (Precursor vs. Product)
This illustrates how to use IR to monitor the synthesis reaction (Reduction step).
Caption: QC workflow demonstrating the critical "Go/No-Go" decision point based on the disappearance of Nitro (NO₂) stretches.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for functional group assignment rules).
NIST Mass Spectrometry Data Center. (n.d.).[1] Infrared Spectra of Primary Amines and Alcohols. NIST Chemistry WebBook.[1] Retrieved from [Link]
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Source for detailed aliphatic vs aromatic amine differentiation).
A Comparative Stability Analysis: 3-Amino-3-(3-aminophenyl)propan-1-ol versus 3-amino-3-phenylpropan-1-ol
Introduction In the landscape of pharmaceutical intermediates and drug discovery, the stability of molecules is a cornerstone of successful development. It dictates storage conditions, shelf-life, and ultimately, the saf...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical intermediates and drug discovery, the stability of molecules is a cornerstone of successful development. It dictates storage conditions, shelf-life, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a detailed comparative stability study of two structurally related amino alcohols: 3-Amino-3-(3-aminophenyl)propan-1-ol and 3-amino-3-phenylpropan-1-ol. While both share a common 3-amino-3-phenylpropan-1-ol backbone, the introduction of an additional amino group on the phenyl ring in the former is hypothesized to significantly influence its chemical stability.
This document provides a theoretical framework for their comparative stability based on fundamental chemical principles and data from analogous structures. Furthermore, it outlines a comprehensive experimental protocol for a forced degradation study designed to rigorously evaluate and compare the stability of these two compounds under various stress conditions. The insights generated are intended to guide researchers, scientists, and drug development professionals in making informed decisions regarding the handling, formulation, and development of these and similar chemical entities.
Theoretical Stability Comparison: A Structural Perspective
The primary structural difference between the two molecules is the presence of a second amino group on the aromatic ring of 3-Amino-3-(3-aminophenyl)propan-1-ol. This seemingly minor modification has profound implications for the molecule's electronic properties and, consequently, its susceptibility to degradation.
3-amino-3-phenylpropan-1-ol: This molecule contains a phenyl group, a primary aliphatic amine, and a primary alcohol. The aromatic ring is relatively stable, and the primary degradation pathways are likely to involve the amino and hydroxyl functional groups. The amine is a nucleophile and a base, while the alcohol can undergo oxidation. The overall structure resembles a benzylamine derivative.
3-Amino-3-(3-aminophenyl)propan-1-ol: The addition of an amino group to the phenyl ring transforms it into an aniline derivative. Aniline and its derivatives are well-known for their susceptibility to oxidation.[1][2] The amino group is an activating, electron-donating group, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and oxidation.[1] Freshly purified aniline, for instance, is a colorless oil that darkens upon exposure to air due to the formation of colored, oxidized impurities.[1]
Hypothesis: Based on these structural considerations, it is hypothesized that 3-Amino-3-(3-aminophenyl)propan-1-ol will be significantly less stable, particularly towards oxidative and photolytic stress, compared to 3-amino-3-phenylpropan-1-ol. The aniline moiety is the key driver of this anticipated instability.
Potential Degradation Pathways
The following are the most probable degradation pathways for these molecules under forced degradation conditions:
Oxidation: This is predicted to be the most significant degradation pathway for 3-Amino-3-(3-aminophenyl)propan-1-ol. The aniline ring can be oxidized to form a variety of colored products, including nitroso, nitro, and polymeric species. The aliphatic amine in both molecules can also be oxidized. Phenols are also susceptible to oxidation, which can lead to the formation of colored degradation products like quinones.[3]
Photodegradation: Aromatic amines are known to be sensitive to light.[4][5] UV radiation can promote the formation of radical species, leading to complex degradation pathways and the formation of colored impurities. The aniline derivative is expected to be more susceptible to photolytic degradation.
Thermal Degradation: At elevated temperatures, both molecules may undergo decomposition. For benzylamine, the C-N bond dissociation is a known thermal degradation pathway.[6] Similar pathways may be possible for the subject compounds.
Hydrolysis: The amino and alcohol functional groups are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, some degradation may occur, although this is expected to be a less significant pathway compared to oxidation.
Proposed Experimental Protocol for Comparative Forced Degradation Study
To empirically validate the theoretical stability comparison, a comprehensive forced degradation study is essential. This study should be conducted in accordance with the International Council for Harmonisation (ICH) of Technical Requirements for Pharmaceuticals for Human Use guidelines, specifically ICH Q1A(R2) on Stability Testing of New Drug Substances and Drug Products.[7][8]
Objective: To identify the degradation pathways and compare the intrinsic stability of 3-Amino-3-(3-aminophenyl)propan-1-ol and 3-amino-3-phenylpropan-1-ol under various stress conditions.
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV detector. A mass spectrometer (MS) detector is highly recommended for the identification of degradation products.
Photostability chamber (ICH Q1B compliant)
Temperature and humidity-controlled stability chambers
pH meter
Analytical balance
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for the comparative forced degradation study.
Detailed Methodologies
1. Preparation of Solutions:
Prepare stock solutions of 3-Amino-3-(3-aminophenyl)propan-1-ol and 3-amino-3-phenylpropan-1-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C.
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C.
Neutral Hydrolysis: To 1 mL of stock solution, add 1 mL of purified water. Keep the solution at 60°C.
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light.
Thermal Degradation: Store the solid compounds in a temperature-controlled oven at 80°C.
Photostability: Expose the solid compounds and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
3. Sampling and Analysis:
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The sampling frequency may need to be adjusted based on the lability of the compounds.
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
For thermal degradation, dissolve an accurately weighed amount of the stressed solid in the initial solvent.
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compounds from their degradation products. Method development will be required, but a good starting point would be a reverse-phase C18 column with a gradient elution.
Column: C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.
Flow Rate: 1.0 mL/min
Detection: DAD at a wavelength that provides a good response for the parent compounds and potential degradation products (e.g., 254 nm and 280 nm). MS detection for mass identification.
Injection Volume: 10 µL
Data Presentation and Interpretation
The results of the forced degradation study should be presented in a clear and concise manner to facilitate comparison.
Quantitative Comparison of Degradation
Stress Condition
Time (hours)
% Degradation of 3-amino-3-phenylpropan-1-ol
% Degradation of 3-Amino-3-(3-aminophenyl)propan-1-ol
Major Degradants (Retention Time)
Acid Hydrolysis (0.1 M HCl, 60°C)
24
Base Hydrolysis (0.1 M NaOH, 60°C)
24
Oxidative (3% H2O2, RT)
8
Thermal (80°C, solid)
48
Photolytic (ICH Q1B)
-
This table should be populated with the experimental data obtained from the study.
Mass Balance
Mass balance is a critical parameter in forced degradation studies to ensure that all degradation products are accounted for. It is calculated as:
Mass Balance (%) = [(Area of Parent Peak after degradation) + (Sum of Areas of all Degradation Peaks)] / (Area of Parent Peak at T=0) * 100
A mass balance between 95% and 105% is generally considered acceptable.[3]
Predicted Outcome and Discussion
Based on the theoretical analysis, it is anticipated that 3-Amino-3-(3-aminophenyl)propan-1-ol will show significantly higher degradation under oxidative and photolytic conditions compared to 3-amino-3-phenylpropan-1-ol. The chromatograms for the stressed samples of the di-amino compound are expected to show multiple degradation peaks, and a noticeable color change in the solution is also likely, which is characteristic of aniline oxidation.
The identification of the major degradation products by HPLC-MS will be crucial in confirming the proposed degradation pathways. For 3-Amino-3-(3-aminophenyl)propan-1-ol, the formation of N-oxides, quinone-imines, and polymeric products is plausible under oxidative stress.
Conclusion
The stability of a pharmaceutical intermediate is a critical quality attribute that must be thoroughly understood. This guide provides a framework for the comparative stability study of 3-Amino-3-(3-aminophenyl)propan-1-ol and 3-amino-3-phenylpropan-1-ol. The presence of an aniline moiety in the former strongly suggests a higher susceptibility to degradation, particularly through oxidative and photolytic pathways.
The outlined forced degradation study protocol provides a robust methodology to empirically test this hypothesis. The results of this study will enable a direct comparison of the intrinsic stability of these two molecules, providing invaluable information for their handling, storage, and formulation development. By understanding the degradation profiles, appropriate control strategies can be implemented to ensure the quality and safety of any downstream products.
References
ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44891228, 3-Amino-3-(2-aminophenyl)propan-1-ol. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
Ovid. (n.d.). Photostability of Molecules of Aromatic Amines in a Polymeric Matrix. Retrieved from [Link]
ResearchGate. (n.d.). Photochemistry of Aliphatic and Aromatic Amines. Retrieved from [Link]
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]
ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. Retrieved from [Link]
Munegumi, T., Tochino, H., & Harada, K. (2013). Thermal Reactions of Malic Acid Benzylamine Salts. Asian Journal of Chemistry, 25(16), 9031. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 203500, 1-Propanol, 3-amino-3-phenyl-. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
ACS Publications. (2002). A Shock Tube Study of Benzylamine Decomposition: Overall Rate Coefficient and Heat of Formation of the Benzyl Radical. Retrieved from [Link]
MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]
AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
Eko Centrum Ovalab. (n.d.). Stability Testing (ICH Guidelines) — Pharmaceutical Shelf Life. Retrieved from [Link]
A Guide to the Safe and Compliant Disposal of 3-Amino-3-(3-aminophenyl)propan-1-ol
This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Amino-3-(3-aminophenyl)propan-1-ol. As a research chemical, its toxicological and environmental properties may not be fully characte...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Amino-3-(3-aminophenyl)propan-1-ol. As a research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, this guide synthesizes data from structurally similar compounds to establish a conservative and safety-first approach to its handling and disposal. The procedures outlined are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
The cornerstone of safe chemical disposal is a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for 3-Amino-3-(3-aminophenyl)propan-1-ol is not widely available, analysis of analogous aromatic amino alcohols, such as 3-amino-1-propanol and (R)-3-amino-3-phenyl-1-propanol, allows us to establish a presumed hazard profile. This proactive approach ensures that we handle the compound with the necessary level of caution.
Presumed Hazard Profile: Based on available data for similar molecules, 3-Amino-3-(3-aminophenyl)propan-1-ol should be handled as a substance that:
These hazards necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols detailed below.
Pre-Disposal: The Three Pillars of Laboratory Safety
Before disposal begins, three critical steps must be taken to ensure a safe and compliant process: Risk Assessment, Segregation, and Containerization.
Risk Assessment and Personal Protective Equipment (PPE)
A formal risk assessment should be conducted before handling the waste. The following table summarizes the minimum required PPE based on the presumed hazards.
To prevent direct contact with skin, which can cause severe burns.[1]
Serious Eye Damage
Safety goggles and a face shield.
To provide comprehensive protection against splashes that can cause irreversible eye damage.[1][2]
Acute Toxicity / Respiratory Irritation
Use in a well-ventilated area, preferably within a chemical fume hood.
To prevent inhalation of vapors or aerosols that may be harmful or cause respiratory tract irritation.[4]
Waste Segregation: Preventing Dangerous Reactions
Proper segregation is paramount to prevent dangerous chemical reactions in the waste container. As an amino compound, 3-Amino-3-(3-aminophenyl)propan-1-ol waste must be kept separate from:
Acids and Strong Oxidizers: Mixing can cause violent exothermic reactions.[1]
Halogenated Solvents: To comply with specific hazardous waste stream requirements.[5]
Other Incompatible Waste Streams: At a minimum, segregate waste into categories such as acids, bases, amines, oxidizers, and solvents.[5]
Containerization: Secure and Compliant
The integrity of your waste container is the primary barrier against environmental release.
Compatibility: Use containers made of compatible materials (e.g., High-Density Polyethylene - HDPE, glass). The original product container is often the best choice.[6][7]
Condition: Containers must be in good condition, free from leaks, and have a securely fitting cap.[6]
Labeling: The container must be clearly labeled with a hazardous waste tag indicating "Hazardous Waste," the full chemical name "3-Amino-3-(3-aminophenyl)propan-1-ol," an estimate of its concentration, and the relevant hazard pictograms (e.g., Corrosive, Health Hazard).[5][8]
Step-by-Step Disposal Protocol
The recommended disposal pathway for 3-Amino-3-(3-aminophenyl)propan-1-ol is through a licensed professional waste disposal service, with chemical incineration being the preferred final treatment method.[9] This method ensures the complete destruction of the organic molecule.
Workflow for Disposal of 3-Amino-3-(3-aminophenyl)propan-1-ol Waste
Caption: Waste Disposal Workflow Diagram.
Preparation: Put on all required PPE as identified in your risk assessment. Prepare a designated, properly labeled hazardous waste container.
Waste Transfer: In a chemical fume hood, carefully transfer the 3-Amino-3-(3-aminophenyl)propan-1-ol waste into the designated container. Avoid splashing.
Secure and Store: Tightly cap the container. Wipe down the exterior to remove any contamination. Store the container in a designated, secondary-contained satellite accumulation area away from incompatible chemicals.
Professional Disposal: Arrange for the collection of the waste by your institution's environmental health and safety office or a licensed chemical waste contractor. Ensure all paperwork is completed accurately.[7]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is crucial.
Spill Response
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Contain: Use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[1] Do not use combustible materials like paper towels.
Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a suitable container for hazardous waste disposal.
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, mild detergent), collecting the cleaning materials as hazardous waste.[1]
Ventilate: Ensure the area is well-ventilated during and after cleanup.
First Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as this compound is presumed to cause chemical burns.[1][2]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]
By adhering to these rigorous procedures, researchers, scientists, and drug development professionals can manage and dispose of 3-Amino-3-(3-aminophenyl)propan-1-ol waste with the highest degree of safety and environmental responsibility.